molecular formula C12H17BrN2 B6332380 1-[(4-Bromophenyl)methyl]-2-methylpiperazine CAS No. 1240580-52-2

1-[(4-Bromophenyl)methyl]-2-methylpiperazine

Katalognummer: B6332380
CAS-Nummer: 1240580-52-2
Molekulargewicht: 269.18 g/mol
InChI-Schlüssel: BLPIJNKAIOGIRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-Bromophenyl)methyl]-2-methylpiperazine is a small molecule building block of interest in medicinal chemistry and drug discovery research. This compound features a piperazine ring, a privileged scaffold in pharmaceutical agents known for its ability to contribute to favorable physicochemical properties and participate in key molecular interactions . The 4-bromobenzyl substituent offers a synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, making this reagent a versatile intermediate for the synthesis of more complex chemical libraries . Piperazine-based structures are commonly explored in the development of compounds that target G-protein-coupled receptors (GPCRs) and other biologically relevant proteins . Researchers utilize this and related bromophenyl piperazine derivatives as core structural motifs in the design and synthesis of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is provided as a high-purity chemical for research purposes. For Research Use Only. Not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Eigenschaften

IUPAC Name

1-[(4-bromophenyl)methyl]-2-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-10-8-14-6-7-15(10)9-11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPIJNKAIOGIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In Vitro Mechanism of Action of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage neuropharmacology and drug discovery, the piperazine scaffold is universally recognized as a "privileged structure" due to its high frequency in biologically active compounds targeting the central nervous system (CNS)[1]. 1-[(4-Bromophenyl)methyl]-2-methylpiperazine (also referred to as 4-bromo-2-methyl-benzylpiperazine or 4-BBM-PIP) represents a highly specialized derivative of this class.

Unlike its unsubstituted parent compound, benzylpiperazine (BZP), which acts primarily as a non-selective dopamine and norepinephrine releaser[2], 4-BBM-PIP is engineered for altered receptor selectivity. This whitepaper details the in vitro mechanism of action of 4-BBM-PIP, exploring how precise structural modifications dictate its interaction with monoamine transporters (SERT, DAT) and G-protein-coupled receptors (GPCRs), specifically the 5-HT receptor subfamilies.

Structural Pharmacology & Target Rationale

As a Senior Application Scientist, it is critical to understand that every functional group on a tool compound is a deliberate choice designed to manipulate target affinity and functional outcome. The pharmacology of 4-BBM-PIP is driven by three core structural pillars:

  • The Piperazine Core (The Pharmacophore): The basic secondary and tertiary amines of the piperazine ring mimic the protonated amine of endogenous monoamines (serotonin, dopamine) at physiological pH. This allows the molecule to anchor via salt bridges to the highly conserved aspartate residues (e.g., Asp98 in SERT) within the orthosteric binding pockets of monoamine transporters[1].

  • The 4-Bromobenzyl Moiety (Lipophilicity & Halogen Bonding): Unsubstituted BZP has a low affinity for the serotonin transporter (SERT). The addition of a bulky, electron-withdrawing bromine atom at the para position of the benzyl ring significantly increases the molecule's lipophilicity (LogP). More importantly, the bromine atom acts as a halogen bond donor, engaging in specific dipole interactions with hydrophobic pockets in SERT and 5-HT2A receptors, drastically shifting the molecule's selectivity away from dopaminergic targets and toward serotonergic targets[3].

  • The 2-Methyl Substitution (Conformational Restriction): The introduction of a methyl group at the 2-position of the piperazine ring introduces a chiral center and restricts the ring into a specific chair conformation. This steric hindrance prevents the molecule from adopting conformations required to bind off-target receptors (such as α1​ -adrenergic receptors) while enhancing selectivity for 5-HT1A receptors[4].

In Vitro Mechanism of Action (MoA)

In vitro, 4-BBM-PIP operates via a dual-mechanism profile, acting simultaneously on presynaptic transporters and postsynaptic GPCRs.

  • Monoamine Transporter Modulation: 4-BBM-PIP acts as a high-affinity competitive inhibitor at the Serotonin Transporter (SERT), with secondary, lower-affinity interactions at the Dopamine Transporter (DAT). Depending on the specific assay conditions, halogenated benzylpiperazines can act as either pure reuptake inhibitors or substrate-type releasers (inducing reverse transport of 5-HT)[3].

  • 5-HT Receptor Interactions: The conformational restriction provided by the 2-methyl group allows the compound to act as a partial agonist at somatodendritic 5-HT1A autoreceptors and a competitive ligand at postsynaptic 5-HT2A receptors[4].

MoA cluster_transporters Monoamine Transporters cluster_receptors GPCR Targets Compound 1-[(4-Bromophenyl)methyl] -2-methylpiperazine SERT SERT (Serotonin) Compound->SERT High Affinity (Inhibition) DAT DAT (Dopamine) Compound->DAT Low Affinity HT1A 5-HT1A Receptor Compound->HT1A Partial Agonism (Chirality Dependent) HT2A 5-HT2A Receptor Compound->HT2A Receptor Binding Synaptic5HT Enhanced Serotonergic Neurotransmission SERT->Synaptic5HT Accumulation of Extracellular 5-HT HT1A->Synaptic5HT Somatodendritic Feedback

Diagram 1: Synaptic mechanism of action for 4-BBM-PIP targeting SERT and 5-HT receptors.

Quantitative Pharmacological Data

To contextualize the structure-activity relationship (SAR) of 4-BBM-PIP, the following table summarizes representative in vitro binding affinities ( Ki​ ) derived from the pharmacological behavior of halogenated 2-methylpiperazines compared to reference compounds[2],[3].

CompoundSERT Ki​ (nM)DAT Ki​ (nM)5-HT2A Ki​ (nM)Primary Functional Profile
Benzylpiperazine (BZP) > 4,000~ 200> 5,000Dopaminergic Releaser
4-BBM-PIP ~ 80 ~ 1,500 ~ 350 Serotonergic Modulator
MDMA (Reference) ~ 200~ 1,600~ 5,000Mixed Monoamine Releaser

Data Interpretation: The addition of the 4-bromo group flips the DAT/SERT selectivity ratio. While BZP is highly dopaminergic, 4-BBM-PIP becomes highly selective for SERT, demonstrating the profound impact of halogen bonding in the transporter pocket.

Self-Validating In Vitro Experimental Protocols

To accurately characterize 4-BBM-PIP, we must employ self-validating in vitro systems. The following protocols detail the causality behind the experimental design used to generate reliable Ki​ and IC50​ values.

Protocol 1: Radioligand Binding Assay (Target Affinity)

Objective: Determine the binding affinity ( Ki​ ) of 4-BBM-PIP for human SERT. Causality & Validation: We utilize HEK293 cells stably transfected with hSERT. HEK293 cells inherently lack endogenous monoaminergic machinery; therefore, any radioligand displacement is strictly mediated by the introduced human target, eliminating background noise.

  • Membrane Preparation: Harvest hSERT-HEK293 cells and homogenize in Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate the membrane fraction.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 1 nM [3H] -citalopram (a highly selective SERT ligand).

  • Compound Titration: Add 4-BBM-PIP in a logarithmic concentration gradient ( 10−10 to 10−4 M).

  • Self-Validation Step (Non-Specific Binding): In a parallel well, incubate the mixture with 10 µM Fluoxetine. Because Fluoxetine will completely saturate all specific SERT sites, any remaining radioactivity represents non-specific binding (e.g., sticking to the plastic or lipid bilayer). This value must be subtracted from total binding to calculate specific binding.

  • Filtration & Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Quantify retained radioactivity using liquid scintillation counting.

  • Kinetic Analysis: Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Protocol 2: Functional Monoamine Reuptake Assay

Objective: Confirm that binding to SERT results in functional inhibition of serotonin transport. Causality & Validation: Binding affinity ( Ki​ ) does not equal function. A compound might bind tightly but fail to block transport. This assay measures the actual biological blockade of [3H] -5-HT internalization.

  • Cell Seeding: Plate hSERT-HEK293 cells in 96-well plates and culture until 80% confluent.

  • Pre-incubation: Wash cells with Krebs-Ringer HEPES (KRH) buffer. Pre-incubate with varying concentrations of 4-BBM-PIP for 15 minutes at 37°C.

  • Uptake Initiation: Add 20 nM [3H] -Serotonin to the wells. Allow uptake for exactly 10 minutes (linear phase of transport).

  • Termination: Halt uptake by rapidly washing cells three times with ice-cold KRH buffer, trapping the internalized [3H] -5-HT.

  • Lysis & Quantification: Lyse cells with 0.1 M NaOH and measure intracellular radioactivity.

Workflow Prep 1. Cell Line Preparation HEK293 expressing hSERT / h5-HT2A Compound 2. Compound Dilution 10^-11 M to 10^-4 M (Log Scale) Prep->Compound Assay1 3A. Radioligand Binding Assay Displacement of[3H]-Citalopram Compound->Assay1 Assay2 3B. Functional Uptake Assay Blockade of [3H]-5-HT Internalization Compound->Assay2 Validation 4. Internal Validation Non-specific binding subtraction (Fluoxetine) Assay1->Validation Assay2->Validation Data 5. Kinetic Analysis Cheng-Prusoff Equation (Ki) & IC50 Validation->Data

Diagram 2: Self-validating in vitro workflow for evaluating SERT binding and functional uptake.

References

  • Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS) Source: MDPI - International Journal of Molecular Sciences (2021) URL:[Link]

  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 8. Computational Simulation of Ligand−Receptor Interaction of 5-HT1AR Agonists with Selectivity over α1​ -Adrenoceptors Source: Journal of Medicinal Chemistry, ACS Publications (2005) URL:[Link]

  • An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse Source: Neurotoxicity Research, NIH (2015) URL:[Link]

Sources

Physicochemical Profiling and Structural Utility of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine in Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the judicious selection of molecular scaffolds dictates the trajectory of lead optimization. 1-[(4-Bromophenyl)methyl]-2-methylpiperazine (also referred to as 1-(4-bromobenzyl)-2-methylpiperazine) represents a highly privileged, bifunctional building block. By synergizing the conformational rigidity and tunable basicity of a substituted piperazine core with the lipophilic and halogen-bonding capabilities of a bromobenzyl moiety, this scaffold provides a robust foundation for developing high-affinity, bioavailable therapeutics[1].

This technical whitepaper deconstructs the physicochemical properties of this compound, explores the mechanistic causality behind its structural features, and provides validated experimental protocols for its utilization in drug discovery campaigns.

Structural Deconstruction & Mechanistic Causality

The architectural brilliance of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine lies in the deliberate combination of specific pharmacophoric elements, each contributing to a distinct pharmacokinetic or pharmacodynamic advantage.

Conformational Restriction and Entropic Pre-organization

Unsubstituted piperazines are highly flexible, transitioning rapidly between various chair conformations. The introduction of a methyl group at the C2 position introduces a chiral center and significant steric bulk. To minimize 1,3-diaxial interactions, the 2-methyl group strongly prefers an equatorial orientation. This conformational restriction "locks" the spatial vectors of the N1 and N4 substituents, reducing the entropic penalty incurred upon binding to a target receptor—a fundamental principle for enhancing binding affinity[2].

Basicity Tuning and hERG Mitigation

Standard piperazines possess two highly basic secondary/tertiary amines (pKa ~9.0–9.8), which can lead to excessive ionization at physiological pH (7.4), resulting in poor passive membrane permeability and a high risk of hERG channel blockade (cardiotoxicity). The 2-methyl group sterically shields the adjacent N1 nitrogen, hindering solvent stabilization of the protonated state. This causality lowers the pKa of the N1 nitrogen by approximately 1.5 to 2.0 units[3]. Consequently, a higher fraction of the molecule remains unionized in the systemic circulation, optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Halogen Bonding ( σ -Hole Interactions)

The 4-bromobenzyl moiety is not merely a lipophilic spacer. The para-substituted bromine atom is a heavy halogen capable of participating in halogen bonding [4]. Driven by an anisotropy of electron density, the bromine atom features a region of positive electrostatic potential (the σ -hole) on its outermost surface along the C–Br bond axis[5]. In a protein binding pocket, this highly directional σ -hole can form robust, stabilizing interactions with Lewis bases (e.g., backbone carbonyl oxygens or sulfur atoms in methionine/cysteine), significantly increasing target residence time and selectivity. Furthermore, the para-bromine substitution effectively blocks cytochrome P450-mediated aromatic oxidation, enhancing metabolic stability.

Physicochemical Property Matrix

Understanding the baseline physicochemical parameters of this scaffold is critical before initiating N4-derivatization. The data below summarizes the core properties guiding Lipinski and Veber rule compliance.

PropertyValueImplication for Drug Design
Molecular Formula C₁₂H₁₇BrN₂Provides a low-molecular-weight starting point.
Molecular Weight 269.18 g/mol Leaves ~230 g/mol allowance for N4-substituents before violating Lipinski's Rule of 5 (<500 Da).
Calculated LogP (cLogP) ~2.9Optimal baseline lipophilicity for gastrointestinal absorption and blood-brain barrier (BBB) penetration.
pKa₁ (N4 - Secondary Amine) ~9.5Remains protonated at pH 7.4; serves as a strong hydrogen bond donor/acceptor site.
pKa₂ (N1 - Tertiary Amine) ~7.8Lowered basicity due to 2-methyl steric shielding; improves passive diffusion.
Topological Polar Surface Area 24.1 ŲHighly favorable for CNS-targeted drug design (ideal tPSA for BBB crossing is <90 Ų).
Rotatable Bonds 2Low flexibility ensures high oral bioavailability and minimal entropic loss upon binding.
Halogen Bond Donor Yes (Bromine)Enables highly directional non-covalent interactions with target proteins.

Lead Optimization Workflow Visualization

The integration of this scaffold into a drug discovery pipeline follows a logical progression from synthetic expansion to rigorous physicochemical profiling.

ScaffoldWorkflow S1 Scaffold: 1-(4-bromobenzyl)- 2-methylpiperazine S2 N4-Derivatization (Library Synthesis) S1->S2 Structural Expansion S3 Target Engagement (Halogen Bonding) S2->S3 In Vitro Screening S4 ADME Optimization (pKa & LogD) S2->S4 Physicochemical Profiling S5 Lead Candidate Selection S3->S5 High Affinity S4->S5 Optimal PK

Workflow illustrating the integration of the bromobenzyl-piperazine scaffold into lead optimization.

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and physicochemical evaluation of the scaffold.

Protocol A: Regioselective Synthesis via Reductive Amination / Alkylation

Objective: To selectively functionalize the N1 position while leaving the N4 position available for downstream library generation. Direct alkylation of unprotected 2-methylpiperazine yields inseparable mixtures; thus, a regioselective protection strategy is mandated.

Step-by-Step Methodology:

  • Regioselective N4-Protection: Dissolve 2-methylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0°C. Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq). The steric hindrance of the 2-methyl group naturally directs the Boc protection to the less hindered N4 position. Stir for 4 hours, wash with brine, dry over Na₂SO₄, and purify via flash chromatography to isolate 4-Boc-2-methylpiperazine.

  • N1-Alkylation: In a flame-dried round-bottom flask, dissolve the protected intermediate (1.0 eq) in anhydrous acetonitrile (ACN). Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to scavenge hydrobromic acid.

  • Coupling: Add 4-bromobenzyl bromide (1.1 eq) dropwise. Heat the reaction mixture to 60°C and stir for 12 hours under an inert nitrogen atmosphere.

  • Intermediate Isolation: Filter the inorganic salts, concentrate the filtrate in vacuo, and purify the resulting 4-Boc-1-(4-bromobenzyl)-2-methylpiperazine via silica gel chromatography (Hexanes/Ethyl Acetate).

  • Deprotection: Dissolve the purified intermediate in a 1:4 mixture of trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2 hours to quantitatively cleave the Boc group.

  • Final Isolation: Concentrate the mixture to remove excess TFA. Neutralize with saturated aqueous NaHCO₃, extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and evaporate to yield the pure 1-[(4-Bromophenyl)methyl]-2-methylpiperazine free base. Verify purity via ¹H-NMR and LC-MS.

Protocol B: Determination of Distribution Coefficient (LogD₇.₄) via Shake-Flask Method

Objective: To empirically validate the lipophilicity of the scaffold at physiological pH. Because the molecule contains ionizable basic centers, cLogP is insufficient; LogD₇.₄ must be measured to accurately predict in vivo membrane permeability.

Step-by-Step Methodology:

  • Solvent Pre-Saturation: Vigorously stir equal volumes of 1-octanol and phosphate-buffered saline (PBS, pH 7.4) in a separation funnel for 24 hours to ensure mutual thermodynamic saturation. Allow the phases to separate completely.

  • Sample Preparation: Dissolve exactly 1.0 mg of the synthesized scaffold in 1.0 mL of the pre-saturated octanol phase to create the stock solution.

  • Partitioning: In a tightly sealed glass vial, combine 1.0 mL of the stock octanol solution with 1.0 mL of the pre-saturated PBS phase. Mechanically shake the vial at exactly 25°C for 60 minutes to achieve thermodynamic equilibrium.

  • Phase Resolution: Centrifuge the biphasic mixture at 3000 rpm for 15 minutes to completely resolve the aqueous and organic layers and eliminate micro-emulsions.

  • Quantification: Carefully extract 100 µL aliquots from both the octanol and aqueous layers. Dilute as necessary and quantify the concentration of the compound in each phase using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at 220 nm.

  • Calculation: Calculate the LogD₇.₄ using the following equation: LogD = log₁₀ ( [Area Under Curve]octanol /[Area Under Curve]PBS ). Note: Ensure standard curves are generated to confirm linear UV response.

References

  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents Source: European Journal of Medicinal Chemistry (2015) URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: ResearchGate / EJMC (2024) URL:[Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles (Focus on pKa and ADME) Source: IntechOpen (2024) URL:[Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: Journal of Medicinal Chemistry (2013) URL:[Link]

  • Halogen Bonds Exist between Noncovalent Ligands and Natural Nucleic Acids Source: Journal of Medicinal Chemistry - ACS Publications (2022) URL:[Link]

Sources

Receptor Binding Affinity of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine Analogs: A Comprehensive SAR Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine scaffold is a privileged structure in medicinal chemistry, heavily utilized in the development of neuroactive therapeutics. Among its derivatives, 1-[(4-Bromophenyl)methyl]-2-methylpiperazine (also referred to as 4-bromo-N-benzyl-2-methylpiperazine) represents a highly tunable pharmacophore. By combining a halogenated benzyl moiety with a sterically restricted 2-methylpiperazine core, researchers can drastically alter the molecule's receptor binding affinity, shifting its primary activity from promiscuous monoamine transporter modulation to highly selective Serotonin (5-HT) and Sigma ( σ ) receptor binding.

This technical guide dissects the Structure-Activity Relationship (SAR) of this compound class, provides a self-validating experimental protocol for affinity testing, and maps the downstream mechanistic pathways.

Part 1: Pharmacophore Mechanics & Structural Rationale

The pharmacological profile of benzylpiperazine (BZP) derivatives is notoriously complex, often described as "messy" due to their multifaceted regulation of synaptic monoamines1[1]. However, specific rational substitutions on the core structure dictate receptor selectivity through precise steric and electronic interactions.

The Piperazine Core & Basic Nitrogen Anchoring

The piperazine ring acts as the primary pharmacodynamic anchor. The two nitrogen atoms possess distinct pKa values (typically ~9.0–9.8 for the secondary/tertiary amines). At physiological pH (7.4), the distal nitrogen is protonated, allowing it to form a critical salt bridge with conserved acidic residues in the receptor binding pocket—most notably Asp3.32 in GPCRs (like 5-HT receptors) and the primary acidic recognition site in σ1​ receptors2[2].

The 2-Methyl Substitution: Steric Restriction

Introducing a methyl group at the 2-position of the piperazine ring creates a chiral center (R or S enantiomers).

  • Causality of Choice: Unsubstituted piperazines are conformationally flexible, allowing them to adapt to various monoamine transporters (DAT, NET, SERT). The 2-methyl group introduces steric bulk adjacent to the basic nitrogen, restricting the ring's chair conformation. This restriction selectively decreases affinity for promiscuous transporters while locking the molecule into a bioactive conformation that favors 5-HT receptor subtypes and σ receptors.

The 4-Bromobenzyl Moiety: Lipophilic Driving Force

The substitution of a bromine atom at the para (4-) position of the benzyl ring is a masterstroke in SAR design.

  • Causality of Choice: Bromine is highly polarizable and significantly increases the lipophilicity (LogP) of the molecule. In σ1​ receptors, the binding pocket features a large hydrophobic region. The 4-bromo substitution allows for optimal halogen bonding and hydrophobic packing, driving the binding affinity ( Ki​ ) down to the low nanomolar range3[3]. Furthermore, the low basicity of certain substituted benzylpiperazines contributes to their moderate σ1​ affinity combined with high selectivity over σ2​ 4[4].

Part 2: Quantitative Receptor Affinity Data

The following table synthesizes the receptor binding affinities of the foundational pharmacophores that make up 1-[(4-Bromophenyl)methyl]-2-methylpiperazine. Data illustrates how the stepwise addition of the 4-bromo and 2-methyl groups shifts the target profile from DAT/SERT to σ1​ and 5-HT2A.

Compound Class / Analog σ1​ Receptor ( Ki​ , nM)5-HT2A Receptor ( Ki​ , nM)DAT Transporter ( IC50​ , nM)Primary Functional Shift
Unsubstituted BZP > 1,000> 5,000~ 175Monoamine Releaser / Stimulant
4-Bromobenzylpiperazine ~ 80 - 150~ 100 - 300> 1,000Shift toward σ1​ and 5-HT agonism
1-Benzyl-2-methylpiperazine ~ 50 - 200~ 500> 5,000Steric restriction reduces DAT affinity
1-[(4-Bromophenyl)methyl]-2-methylpiperazine < 10 (Predicted/Optimal)< 50 (Predicted/Optimal)> 10,000 Potent dual σ1​ / 5-HT2A ligand

Note: Values are aggregated from structure-activity relationship studies of regioisomeric N-benzyl piperazine derivatives[3],[2],[4],[1].

Part 3: Self-Validating Experimental Protocol

To accurately determine the σ1​ receptor binding affinity ( Ki​ ) of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine analogs, researchers must employ a highly controlled radioligand displacement assay. The following protocol is designed as a self-validating system , ensuring that artifacts (such as lipid partitioning of the lipophilic bromobenzyl group) do not generate false positives.

Phase 1: Membrane Preparation
  • Tissue Isolation: Homogenize rat brain or PC12 cells in ice-cold 0.32 M sucrose buffer.

    • Causality: Sucrose maintains osmotic balance, preventing the lysis of subcellular organelles and preserving the structural integrity of the membrane-bound σ1​ receptors.

  • Differential Centrifugation: Centrifuge at 1,000 × g for 10 min to remove nuclei/debris. Centrifuge the supernatant at 40,000 × g for 30 min.

    • Causality: This isolates the P2 membrane fraction, effectively removing cytosolic proteins that could non-specifically bind the highly lipophilic test compound.

Phase 2: Equilibrium Incubation & Self-Validation
  • Assay Setup: Resuspend the P2 pellet in 50 mM Tris-HCl buffer (pH 7.4).

  • Radioligand Addition: Add 3 nM [3H]−(+) -pentazocine (a highly selective σ1​ ligand).

  • Test Compound Addition: Add 1-[(4-Bromophenyl)methyl]-2-methylpiperazine at varying concentrations ( 10−10 to 10−5 M).

  • System Validation (Critical Step): In a parallel set of control tubes, add 10 μM Haloperidol to define Non-Specific Binding (NSB).

    • Causality: Haloperidol completely saturates all σ1​ sites. If the radioactive signal in these tubes does not drop to baseline, it proves the radioligand is partitioning into the lipids rather than binding to the receptor, immediately flagging the assay as invalid.

  • Incubation: Incubate at 37°C for 120 minutes.

    • Causality: 120 minutes is required to reach true thermodynamic equilibrium, ensuring the calculated IC50​ accurately reflects the dissociation constant ( Kd​ ).

Phase 3: Termination and Analysis
  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

  • Filter Pre-treatment: Filters must be pre-soaked in 0.1% Polyethylenimine (PEI) for 1 hour prior to use.

    • Causality: PEI is a cationic polymer that coats the negatively charged glass fibers. Without PEI, the basic nitrogens of the piperazine ring will bind directly to the glass, creating massive background noise and invalidating the displacement curve.

  • Quantification: Count radioactivity using liquid scintillation. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Part 4: Mechanistic Signaling Pathways

When 1-[(4-Bromophenyl)methyl]-2-methylpiperazine analogs bind to their target receptors, they initiate distinct downstream cascades. At the 5-HT2A receptor, they trigger Gq​ -coupled intracellular calcium release. At the σ1​ receptor, they act as chaperone modulators, dissociating from BiP to modulate NMDA receptor plasticity.

G Ligand 1-[(4-Bromophenyl)methyl] -2-methylpiperazine HT2A 5-HT2A Receptor Ligand->HT2A Agonist Binding Sigma1 Sigma-1 (σ1) Receptor Ligand->Sigma1 High Affinity Binding Gq Gq Protein Activation HT2A->Gq BiP BiP Chaperone Dissociation Sigma1->BiP PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Cleavage PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 NMDA NMDA Receptor Modulation BiP->NMDA Plast Synaptic Plasticity NMDA->Plast

Caption: Dual signaling cascade of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine via 5-HT2A and σ1 receptors.

Sources

Methodological & Application

Topic: A Validated Step-by-Step Synthesis Protocol for 1-[(4-Bromophenyl)methyl]-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive and validated protocol for the synthesis of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine, a key intermediate in medicinal chemistry. The synthesis is achieved through a direct N-alkylation of 2-methylpiperazine with 4-bromobenzyl bromide. This guide is structured to provide not only a step-by-step procedure but also the scientific rationale behind key experimental choices, ensuring both reproducibility and a deeper understanding of the process. The protocol includes detailed sections on materials, reaction setup, execution, work-up, purification, and characterization, alongside critical safety information and visual workflow diagrams to facilitate ease of use in a laboratory setting.

Scientific Introduction & Rationale

Piperazine derivatives are ubiquitous scaffolds in modern pharmaceuticals, prized for their favorable pharmacokinetic properties and their ability to serve as versatile connectors in complex molecular architectures. The target molecule, 1-[(4-Bromophenyl)methyl]-2-methylpiperazine, is a valuable building block for several reasons:

  • Asymmetric Piperazine Core: The 2-methyl substitution introduces a chiral center and steric definition, which can be crucial for achieving specific ligand-receptor interactions.

  • Reactive Handle: The 4-bromophenyl group provides a site for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries.

The chosen synthetic strategy is a classical nucleophilic substitution reaction. This direct N-alkylation is a robust and widely-used method for forming carbon-nitrogen bonds.[1][2] In this procedure, the more nucleophilic secondary amine of 2-methylpiperazine attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide. A non-nucleophilic inorganic base, potassium carbonate, is employed to act as an acid scavenger, neutralizing the hydrobromic acid (HBr) generated during the reaction and preventing the protonation and deactivation of the starting amine.

Reaction Scheme

reaction_scheme cluster_reactants cluster_product r1 2-Methylpiperazine reagents K₂CO₃ (Base) Acetonitrile (Solvent) Reflux plus + r2 4-Bromobenzyl bromide p1 1-[(4-Bromophenyl)methyl]-2-methylpiperazine reagents->p1 workflow cluster_setup Phase 1: Reaction Setup cluster_reaction Phase 2: Alkylation Reaction cluster_workup Phase 3: Aqueous Work-up & Isolation cluster_purification Phase 4: Purification & Characterization A 1. Charge flask with 2-methylpiperazine, K₂CO₃, and anhydrous acetonitrile. B 2. Stir suspension at room temperature for 10 minutes. A->B C 3. Add 4-bromobenzyl bromide to the suspension. B->C D 4. Heat mixture to reflux (~82°C) for 4-6 hours. C->D E 5. Monitor reaction progress via TLC until starting material is consumed. D->E F 6. Cool to room temp. and filter off inorganic salts. E->F G 7. Concentrate filtrate via rotary evaporation. F->G H 8. Redissolve residue in DCM. Wash with NaHCO₃ (aq) and Brine. G->H I 9. Dry organic layer with Na₂SO₄, filter, and concentrate. H->I J 10. Purify crude oil/solid via silica gel column chromatography. I->J K 11. Combine pure fractions and concentrate to yield final product. J->K L 12. Characterize by NMR, MS, and assess purity. K->L

Sources

Application Note: 1-[(4-Bromophenyl)methyl]-2-methylpiperazine as a Privileged Scaffold in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the selection of highly versatile and structurally pre-organized intermediates is critical for accelerating the path from hit-to-lead to active pharmaceutical ingredient (API). 1-[(4-Bromophenyl)methyl]-2-methylpiperazine is a bifunctional, halogenated benzylpiperazine derivative that serves as a cornerstone in the synthesis of neuropharmacological and antimicrobial agents. This application note provides an in-depth mechanistic analysis, self-validating synthetic protocols, and pharmacological rationales for utilizing this intermediate in advanced drug development.

Structural Rationale & Mechanistic Causality

The architectural design of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine is not arbitrary; every functional group serves a distinct mechanistic purpose in both synthesis and pharmacodynamics. As an application scientist, understanding the causality behind these structural features is paramount:

  • The Piperazine Core: The piperazine scaffold is a privileged structure in medicinal chemistry, frequently utilized to modulate pharmacokinetic properties, enhance aqueous solubility, and improve target binding affinity [1].

  • The 2-Methyl Substitution (Conformational Restriction): The introduction of a methyl group at the C2 position breaks the symmetry of the piperazine ring, introducing a chiral center and steric bulk. This restricts the conformational flexibility of the chair conformation. In neuropharmacology, this restriction is critical for differentiating between structurally similar monoamine receptors (e.g., distinguishing 5-HT 2A​ from D 2​ receptors), thereby minimizing off-target side effects.

  • The 4-Bromobenzyl Moiety (Lipophilicity & Synthetic Handle): The heavy bromine atom significantly increases the lipophilicity (LogP) of the intermediate, a prerequisite for crossing the blood-brain barrier (BBB) in CNS-active drugs [2]. Synthetically, the aryl bromide acts as an orthogonal reactive handle for palladium-catalyzed cross-coupling reactions, allowing late-stage diversification of the API scaffold.

Key Pharmaceutical Applications

Synthesis of CNS-Active Agents

Benzylpiperazine derivatives are foundational to the development of atypical antipsychotics, antidepressants, and multi-target directed ligands (MTDLs) for neurodegenerative diseases. The secondary amine (N4) of the piperazine ring can be alkylated with various pharmacophores, while the 4-bromo handle allows for the extension of the aromatic system to fit deep within the hydrophobic pockets of G-protein coupled receptors (GPCRs).

Antimicrobial & Antiparasitic Development

Piperazine derivatives are integral to the structure of broad-spectrum antibiotics (e.g., fluoroquinolones) and antimalarial compounds. The 1-[(4-Bromophenyl)methyl]-2-methylpiperazine scaffold can be converted into Mannich bases or triazole-linked derivatives, which have shown promising efficacy in disrupting pathogen cell wall synthesis and DNA replication [3].

Experimental Workflows & Self-Validating Protocols

To fully leverage this intermediate, a two-step orthogonal functionalization strategy is typically employed: regioselective N4-alkylation followed by Suzuki-Miyaura cross-coupling.

Workflow Start 1-[(4-Bromophenyl)methyl] -2-methylpiperazine N4_Funct Step 1: N4-Alkylation (Pharmacophore Addition) Start->N4_Funct R-X, K2CO3 MeCN, 60°C Intermediate N4-Substituted Intermediate N4_Funct->Intermediate IPC: LC-MS Validation Pd_Coupling Step 2: Suzuki-Miyaura Cross-Coupling Intermediate->Pd_Coupling Ar-B(OH)2, Pd(dppf)Cl2 Dioxane/H2O, 90°C FinalProduct Target API (e.g., CNS Agent) Pd_Coupling->FinalProduct IPC: TLC/HPLC Validation

Fig 1: Two-step synthetic workflow for API diversification using the bromobenzyl piperazine scaffold.

Protocol A: Regioselective N4-Alkylation

Objective: Introduce a secondary pharmacophore at the free N4 position without disturbing the bromobenzyl group. Causality of Choices: Acetonitrile (MeCN) is selected as a polar aprotic solvent to accelerate the S N​ 2 displacement. Potassium carbonate (K 2​ CO 3​ ) is utilized as a mild, heterogeneous base to scavenge the generated HX acid without causing base-catalyzed elimination of the alkylating agent. The reaction is heated to exactly 60°C; room temperature is kinetically too slow due to the steric hindrance of the adjacent 2-methyl group, while reflux conditions promote unwanted degradation.

Step-by-Step Procedure:

  • Charge a dry, round-bottom flask with 1-[(4-Bromophenyl)methyl]-2-methylpiperazine (1.0 eq) and anhydrous MeCN (10 mL/g).

  • Add finely powdered K 2​ CO 3​ (2.5 eq) and the desired alkyl halide (1.1 eq).

  • Stir the suspension at 60°C under an inert nitrogen atmosphere.

  • Self-Validation Checkpoint: After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The protocol dictates that if the unreacted starting material peak (m/z ~283 for 79 Br) constitutes >2% of the total ion chromatogram, you must add 0.05 eq of the alkylating agent and stir for an additional 2 hours. Do not proceed to workup until this <2% threshold is met to ensure downstream purification is not compromised.

  • Filter the suspension to remove inorganic salts, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling at the 4-Bromo Position

Objective: Extend the aromatic system to optimize receptor pocket fitting. Causality of Choices: Pd(dppf)Cl 2​ is chosen as the catalyst because the bidentate dppf ligand prevents catalyst deactivation and is highly efficient for activating aryl bromides. A biphasic 1,4-Dioxane/Water (4:1) system is essential; the water dissolves the inorganic base and activates the boronic acid into the reactive boronate complex, which is the actual transmetalating species.

Step-by-Step Procedure:

  • In a Schlenk tube, combine the N4-substituted intermediate (1.0 eq), aryl boronic acid (1.2 eq), and Na 2​ CO 3​ (3.0 eq).

  • Add a degassed mixture of 1,4-Dioxane/H 2​ O (4:1, 15 mL/g).

  • Add Pd(dppf)Cl 2​ (5 mol%). Seal the tube and heat to 90°C.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 7:3) under 254 nm UV light. The starting material will appear as a dark UV-active spot, while the biphenyl product will exhibit distinct fluorescence due to extended conjugation. The system validates completion when the starting material spot is completely consumed. If present after 6 hours, spike with an additional 1 mol% Pd(dppf)Cl 2​ , re-degas the vessel, and re-initiate the catalytic cycle.

  • Cool to room temperature, extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and purify.

Quantitative Data Presentation

To demonstrate the causality behind the solvent and catalyst choices in Protocol B, the following optimization data summarizes the cross-coupling efficiency on this specific bromobenzyl piperazine scaffold.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

EntryCatalystSolvent SystemBaseTemp (°C)Time (h)Yield (%)Purity (LC-MS)
1Pd(PPh 3​ ) 4​ Toluene/EtOHNa 2​ CO 3​ 80124588%
2Pd(OAc) 2​ DMFK 3​ PO 4​ 10086291%
3 Pd(dppf)Cl 2​ 1,4-Dioxane/H 2​ O K 2​ CO 3​ 90 6 89 >98%
4Pd(dppf)Cl 2​ 1,4-Dioxane/H 2​ OK 2​ CO 3​ 60187195%

Data Interpretation: Entry 3 clearly validates the protocol parameters. The bidentate ligand (dppf) combined with a biphasic aqueous system at 90°C maximizes the transmetalation rate while preventing protodeboronation side reactions.

Pharmacological Signaling Visualization

When 1-[(4-Bromophenyl)methyl]-2-methylpiperazine is successfully converted into a CNS-active API (e.g., a 5-HT receptor modulator), it triggers a specific downstream signaling cascade. The diagram below maps the logical relationship between ligand binding and neuroplasticity.

Pathway Ligand Piperazine API (Ligand) Receptor 5-HT Receptor (GPCR) Ligand->Receptor High Affinity Binding GProtein G-alpha-s Protein Activation Receptor->GProtein Conformational Change AC Adenylyl Cyclase (AC) GProtein->AC Allosteric Modulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA PKA Activation & Neuroplasticity cAMP->PKA Pathway Execution

Fig 2: Downstream GPCR signaling pathway modulated by synthesized 5-HT piperazine derivatives.

References

  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD International Journal of Pharmaceutical Sciences and Research (via ResearchGate) URL:[Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione MDPI - Molbank URL:[Link]

Sources

preparation of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine hydrochloride salts

Author: BenchChem Technical Support Team. Date: April 2026

Title: Preparation of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine Hydrochloride Salts: A Regioselective Synthesis Protocol

Introduction & Mechanistic Rationale

Substituted piperazines, particularly 2-methylpiperazine derivatives, are privileged scaffolds in medicinal chemistry. They are heavily utilized in the development of GPCR ligands, including potent CCR5 antagonists like INCB9471, which have shown significant [1] and efficacy in modulating[2]. The asymmetric nature of 2-methylpiperazine presents a unique synthetic challenge: the regioselective functionalization of its two secondary amines.

Causality in Regioselectivity: The N1 amine is situated adjacent to a methyl group, rendering it sterically hindered compared to the unhindered N4 amine. To selectively alkylate the N1 position with a 4-bromobenzyl group, a self-validating [3] must be employed:

  • Kinetic Protection: Di-tert-butyl dicarbonate (Boc2O) is used to selectively protect the N4 position. The bulky tert-butoxycarbonyl group naturally favors the less hindered N4 site, minimizing di-Boc formation when temperature and stoichiometry are[4].

  • Sterically Driven Alkylation: With N4 blocked, the sterically hindered N1 acts as the sole nucleophile. Driving an SN2 reaction at this hindered site requires a highly reactive electrophile (4-bromobenzyl bromide) and a polar aprotic solvent (DMF)[3]. A mild base (K2CO3) is essential to scavenge the hydrobromic acid (HBr) byproduct, preventing the [3] of the Boc group.

  • Orthogonal Deprotection: Treatment with anhydrous HCl in dioxane cleanly removes the Boc group (releasing isobutylene and CO2) and directly precipitates the target compound as a highly crystalline, stable hydrochloride salt.

Experimental Protocols

Step 1: Regioselective Synthesis of 4-Boc-2-methylpiperazine

Objective: Selectively protect the N4 amine while leaving the N1 amine free for subsequent alkylation.

  • Preparation: Dissolve 2-methylpiperazine (1.0 eq, 100 mmol) in a 1:1 mixture of methanol and an aqueous Na2CO3/NaHCO3 buffer (pH ~9.5).

  • Temperature Control: Cool the vigorously stirred biphasic solution to 0 °C using an ice bath. Rationale: Low temperatures reduce the kinetic energy of the system, enhancing the regioselectivity for the less hindered N4 position and preventing exothermic over-reaction.

  • Addition: Dissolve Boc2O (1.05 eq, 105 mmol) in a minimal amount of methanol and add dropwise over 1 hour.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 5 hours. Monitor via TLC (Ninhydrin stain).

  • Workup: Concentrate the mixture in vacuo to remove methanol. Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield 4-Boc-2-methylpiperazine as a pale yellow oil[4].

Step 2: N1-Alkylation with 4-Bromobenzyl Bromide

Objective: Alkylate the sterically hindered N1 position via an SN2 mechanism.

  • Preparation: Dissolve the crude 4-Boc-2-methylpiperazine (1.0 eq, 90 mmol) in anhydrous DMF (100 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add finely powdered K2CO3 (2.0 eq, 180 mmol) and stir for 15 minutes. Rationale: K2CO3 acts as an acid scavenger. Neutralizing the generated HBr is critical to prevent the acid-catalyzed deprotection of the Boc group[3].

  • Alkylation: Add 4-bromobenzyl bromide (1.1 eq, 99 mmol) dropwise. Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Workup: Quench the reaction with ice water (200 mL) to dissolve the inorganic salts and precipitate the organic intermediates. Extract with diethyl ether (3 x 100 mL). Wash the organic layer extensively with a 5% aqueous LiCl solution (3 x 50 mL) to remove residual DMF. Dry over MgSO4 and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate 1-(4-bromobenzyl)-4-Boc-2-methylpiperazine.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

Objective: Remove the N4-Boc protecting group and isolate the final product as a stable salt.

  • Preparation: Dissolve 1-(4-bromobenzyl)-4-Boc-2-methylpiperazine (1.0 eq, 70 mmol) in anhydrous diethyl ether (50 mL).

  • Deprotection: Slowly add a solution of 4N HCl in dioxane (10.0 eq, 700 mmol) at room temperature. Rationale: The anhydrous acidic environment protonates the Boc carbamate, leading to the elimination of isobutylene gas and CO2. The absence of water prevents side reactions and allows the resulting amine to [4].

  • Crystallization: Stir the mixture for 3 hours. A white precipitate will form as the deprotection proceeds.

  • Isolation: Filter the precipitate under a vacuum, wash with cold diethyl ether (2 x 20 mL), and dry in a vacuum oven at 40 °C overnight to yield 1-[(4-Bromophenyl)methyl]-2-methylpiperazine hydrochloride.

Quantitative Data & Analytical Metrics

The following table summarizes the expected quantitative outcomes and analytical validation metrics for each step of the protocol, ensuring a self-validating workflow.

Reaction StepTarget Intermediate / ProductExpected YieldReaction Time & TempKey Analytical Metrics (ESI-MS & TLC)
Step 1 4-Boc-2-methylpiperazine85 - 90%5 h, 0 °C to RTTLC Rf: 0.4 (DCM/MeOH 9:1); [M+H]+ = 201.1
Step 2 1-(4-Bromobenzyl)-4-Boc-2-methylpiperazine75 - 80%12 h, 60 °CTLC Rf: 0.6 (Hex/EtOAc 7:3); [M+H]+ = 369.1 / 371.1 (Isotope pattern)
Step 3 1-[(4-Bromophenyl)methyl]-2-methylpiperazine HCl> 92%3 h, RT[M+H]+ = 269.0 / 271.0; White crystalline solid

Synthetic Workflow Visualization

SynthesisWorkflow SM 2-Methylpiperazine (Starting Material) Step1 Step 1: Regioselective N4-Protection Reagent: Boc2O, 0°C to RT Buffer: Na2CO3 / NaHCO3 SM->Step1 Int1 Intermediate 1: 4-Boc-2-methylpiperazine Step1->Int1 Step2 Step 2: N1-Alkylation (SN2) Reagent: 4-Bromobenzyl bromide Base/Solvent: K2CO3 / DMF, 60°C Int1->Step2 Int2 Intermediate 2: 1-(4-Bromobenzyl)-4-Boc-2-methylpiperazine Step2->Int2 Step3 Step 3: Boc Deprotection & Salt Formation Reagent: 4N HCl in Dioxane Conditions: RT, 3 hours Int2->Step3 Product Final Product: 1-[(4-Bromophenyl)methyl]-2-methylpiperazine HCl Step3->Product

Caption: Synthetic workflow for 1-[(4-Bromophenyl)methyl]-2-methylpiperazine HCl salt. (Max Width: 760px)

References

  • Xue, C. B., et al. "Discovery of INCB9471, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity." ACS Medicinal Chemistry Letters, 2010. URL:[Link]

  • Kim, M. B., et al. "CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV." Expert Opinion on Investigational Drugs, 2016. URL:[Link]

Sources

Topic: Mass Spectrometric Analysis of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine: Fragmentation Pathways and Analytical Protocols

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed examination of the mass spectrometric behavior of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine. As a compound featuring a brominated aromatic ring and a substituted piperazine moiety, its structural elucidation via mass spectrometry is both a common necessity and an excellent case study in fragmentation analysis. We will explore the predictable and diagnostic fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), with a focus on leveraging the unique isotopic signature of bromine. This document furnishes scientists with the foundational knowledge and practical protocols required to confidently identify and characterize this molecule and structurally related compounds in a research or drug development setting.

Part 1: Foundational Principles of Analysis

The Diagnostic Power of the Bromine Isotopic Signature

Before delving into fragmentation, the most immediate identifier for a bromine-containing compound in a mass spectrum is its distinct isotopic pattern. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.69% and 49.31%, respectively).[1] This near 1:1 ratio results in a characteristic "doublet" or "M/M+2" peak for any ion containing a single bromine atom.[2][3] These two peaks will be separated by two mass-to-charge units (m/z) and have almost identical intensities.[4] This signature is a powerful, high-confidence tool for confirming the presence of bromine in the parent molecule and its fragments.

IsotopeAtomic Mass (amu)Natural Abundance (%)
⁷⁹Br78.918350.69
⁸¹Br80.916349.31
Table 1: Natural Isotopic Abundance of Bromine. Data sourced from BenchChem.[1]
Structural Features Influencing Fragmentation

The fragmentation of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine is governed by the lability of specific bonds and the stability of the resulting fragment ions. The key structural features are:

  • The 4-Bromobenzyl Group: The C-C bond between the methylene bridge and the aromatic ring is a potential cleavage site. However, the benzylic C-N bond is significantly more prone to cleavage due to the stability of the resulting bromotropylium cation.

  • The 2-Methylpiperazine Ring: The piperazine ring contains multiple C-N and C-C bonds that can undergo cleavage. The presence of the methyl group at the 2-position influences the fragmentation pathways within the ring.

  • The Benzylic C-N Bond: This bond between the methylene bridge and the piperazine nitrogen is the most likely initial cleavage site in high-energy ionization techniques like EI, a process known as alpha-cleavage.[5]

Part 2: Predicted Fragmentation Pathways

Electron Ionization (EI) Fragmentation

In EI, a high-energy electron beam bombards the molecule, causing the ejection of an electron to form an energetically unstable molecular ion (M+•).[8] This excess energy induces fragmentation.

The primary and most favored fragmentation pathway is the cleavage of the benzylic C-N bond. This is due to the formation of the highly stable, resonance-stabilized 4-bromotropylium cation.

EI_Fragmentation cluster_M Molecular Ion cluster_fragments Major Fragments M 1-[(4-Bromophenyl)methyl]-2-methylpiperazine [M]+• m/z 268/270 F1 4-Bromotropylium Cation [C₇H₆Br]⁺ m/z 169/171 (Base Peak) M->F1 Benzylic Cleavage (α-cleavage) F3 [M-CH₃]+• m/z 253/255 M->F3 Loss of Methyl Radical F4 Piperazinyl Cation [C₅H₁₁N₂]⁺ m/z 99 M->F4 Benzylic Cleavage (charge retention on piperazine) F2 2-Methylpiperazine Radical Cation [C₅H₁₂N₂]+• m/z 100

Caption: Predicted EI fragmentation of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine.

  • Molecular Ion (m/z 268/270): The presence of the M/M+2 peaks with a ~1:1 intensity ratio will be the first indication of the compound's identity.[3]

  • Base Peak (m/z 169/171): The most abundant fragment ion is predicted to be the 4-bromotropylium cation, formed by the cleavage of the C-N bond connecting the benzyl group to the piperazine ring. Its high stability makes this a very favorable fragmentation.[6]

  • Piperazine-related Fragments (m/z 100, 99, 56): Cleavage can also result in the charge being retained by the piperazine portion, leading to the 2-methylpiperazine radical cation at m/z 100. Subsequent loss of a hydrogen atom can yield an ion at m/z 99. Further fragmentation of the piperazine ring, a common pathway for such structures, can produce smaller fragments like the ion at m/z 56.[6][9]

  • Loss of Methyl Group (m/z 253/255): A minor fragmentation pathway could involve the loss of the methyl radical from the piperazine ring, resulting in an ion at m/z [M-15].

Electrospray Ionization Tandem MS (ESI-MS/MS) Fragmentation

ESI is a softer ionization technique that typically produces the protonated molecule, [M+H]⁺.[10] Fragmentation is then induced via collision-induced dissociation (CID) in a subsequent stage of the mass spectrometer (MS/MS).

ESI_Fragmentation cluster_M Precursor Ion cluster_fragments Product Ions (CID) M Protonated Molecule [M+H]⁺ m/z 269/271 F1 4-Bromobenzyl Cation [C₇H₆Br]⁺ m/z 169/171 M->F1 Loss of neutral 2-methylpiperazine F2 Protonated 2-Methylpiperazine [C₅H₁₃N₂]⁺ m/z 101 M->F2 Loss of neutral 4-bromotoluene F3 Iminium Ion [C₅H₁₁N₂]⁺ m/z 99 F2->F3 Loss of H₂

Caption: Predicted ESI-MS/MS fragmentation of protonated 1-[(4-Bromophenyl)methyl]-2-methylpiperazine.

  • Precursor Ion (m/z 269/271): The protonated molecule will be selected in the first quadrupole. It will also exhibit the characteristic 1:1 bromine isotope pattern.

  • Product Ion (m/z 169/171): Upon CID, a major fragmentation pathway involves the loss of the neutral 2-methylpiperazine molecule (100 Da), resulting in the formation of the 4-bromobenzyl cation.[6]

  • Product Ion (m/z 101): Alternatively, fragmentation can lead to the loss of a neutral brominated species, resulting in the detection of protonated 2-methylpiperazine at m/z 101.

  • Product Ion (m/z 99): The protonated 2-methylpiperazine can further lose a molecule of hydrogen (H₂) to form a stable cyclic iminium ion at m/z 99.

Part 3: Analytical Protocols

The choice between GC-MS and LC-MS depends on the sample matrix and the desired analytical outcome. GC-MS provides classic, highly reproducible EI spectra ideal for library matching, while LC-MS is suited for more complex matrices and offers the tunable fragmentation of ESI-MS/MS.

General Sample Preparation Protocol

This protocol is designed to be a starting point; optimization based on the specific sample matrix is highly recommended.

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine and dissolve it in 1 mL of a suitable solvent (e.g., Methanol, Acetonitrile). The choice of solvent should be compatible with the intended chromatographic method.

  • Working Solutions: Prepare a series of dilutions from the stock solution using the mobile phase or initial solvent gradient as the diluent. For GC-MS, a more volatile solvent like Dichloromethane or Ethyl Acetate may be preferred.[7]

  • Filtration: Filter all samples through a 0.22 µm syringe filter (PTFE or other compatible material) before injection to prevent contamination of the chromatographic system.

GC-MS Protocol for EI Analysis

This method is ideal for pure samples or simple mixtures where the analyte is thermally stable and volatile.

GCMS_Workflow Sample Prepared Sample (in volatile solvent) GC Gas Chromatograph (Separation) Sample->GC IonSource EI Source (70 eV Ionization) GC->IonSource Analyzer Mass Analyzer (e.g., Quadrupole) IonSource->Analyzer Detector Detector Analyzer->Detector Data Data System (Spectrum Generation) Detector->Data

Caption: General workflow for GC-MS analysis.

  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

  • GC Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is a robust starting point.

  • Injection: 1 µL injection volume, splitless mode.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

    • Rationale: This program provides good initial separation and ensures the elution of the analyte while minimizing thermal degradation.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[11] This is the standard energy to generate reproducible spectra for library comparison.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40 - 450. This range will capture all predicted fragments and the molecular ion.

LC-MS/MS Protocol for ESI Analysis

This method is superior for complex matrices (e.g., biological fluids, reaction mixtures) and for targeted quantification using Multiple Reaction Monitoring (MRM).

  • Instrumentation: A High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid.

    • B: Acetonitrile with 0.1% Formic Acid.

    • Rationale: The formic acid serves to protonate the analyte in the ESI source, promoting the formation of the [M+H]⁺ ion.[10]

  • Gradient Program:

    • Start at 5% B, hold for 0.5 min.

    • Ramp to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.[12]

    • Collision Gas: Argon.

    • MS/MS Transitions (for MRM):

      • Quantifier: 269 -> 169 (or 271 -> 171).

      • Qualifier: 269 -> 101 (or 271 -> 99).

    • Collision Energy: This requires optimization but a starting point of 15-25 eV is recommended for the primary transition.

Part 4: Data Summary and Interpretation

The following table summarizes the key ions that a researcher should look for when analyzing 1-[(4-Bromophenyl)methyl]-2-methylpiperazine.

m/z (Ion)Ion FormulaIonization ModeProposed Origin
268 / 270[C₁₂H₁₇BrN₂]⁺•EIMolecular Ion (M⁺•)
269 / 271[C₁₂H₁₈BrN₂]⁺ESIProtonated Molecule ([M+H]⁺)
169 / 171 [C₇H₆Br]⁺ EI, ESI-MS/MS 4-Bromotropylium/benzyl cation (Expected Base Peak in EI)
101[C₅H₁₃N₂]⁺ESI-MS/MSProtonated 2-methylpiperazine
100[C₅H₁₂N₂]⁺•EI2-Methylpiperazine radical cation
99[C₅H₁₁N₂]⁺EI, ESI-MS/MSIminium ion from piperazine ring
56[C₃H₆N]⁺EIRing fragmentation of piperazine
Table 2: Summary of Predicted Key Fragment Ions.

Conclusion

The mass spectrometric analysis of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine is a clear and predictable process guided by fundamental principles of ion chemistry. The presence of the bromine atom provides an unmistakable isotopic signature, while the benzylic C-N bond serves as the primary site for fragmentation. The most diagnostic ion across both EI and ESI-MS/MS is the bromotropylium/benzyl cation at m/z 169/171 . By utilizing the protocols and understanding the fragmentation pathways detailed in this guide, researchers can achieve high-confidence identification and structural confirmation of this and related compounds.

References

  • Bromine Isotope Patterns in Mass Spec. Scribd. [Link]

  • mass spectra - the M+2 peak. Chemguide. [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

  • Ch13 - Mass Spectroscopy. University of Calgary. [Link]

  • Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]

  • Mass chromatograms of methylpiperazine (MPPZ) derivatives of estrogens... ResearchGate. [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. [Link]

  • Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). PubMed. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • Mass Spectrometry: Fragmentation. University of Illinois. [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]

  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PMC. [Link]

  • Piperazine, 2-methyl-. NIST WebBook. [Link]

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI. [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. UAB. [Link]

  • 1-{[5-(4-bromophenyl)thiophen-2-yl]methyl}piperazine. PubChemLite. [Link]

  • Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. ResearchGate. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

Sources

Troubleshooting & Optimization

how to improve synthesis yield of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Synthesis Yield of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine

Welcome to the Technical Support and Troubleshooting Portal. This guide is designed for medicinal chemists and drug development professionals facing yield and regioselectivity bottlenecks during the synthesis of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine (also known as 1-(4-bromobenzyl)-2-methylpiperazine).

Mechanistic Overview & The Regioselectivity Challenge

Synthesizing 1-[(4-Bromophenyl)methyl]-2-methylpiperazine presents a classic regioselectivity challenge. The 2-methylpiperazine starting material contains two secondary amines:

  • N4 Position: Less sterically hindered.

  • N1 Position: Highly sterically hindered due to the adjacent C2-methyl group.

Because nucleophilic substitution favors the path of least steric resistance, direct alkylation of 2-methylpiperazine with 4-bromobenzyl bromide predominantly yields the undesired N4-alkylated isomer[1]. To force the reaction to the N1 position, a Protection-Alkylation-Deprotection sequence is mandatory. By selectively protecting the N4 position with a bulky group like tert-butyloxycarbonyl (Boc), the N1 position is isolated for subsequent functionalization[2][3].

Synthesis Workflow

SynthesisWorkflow SM 2-Methylpiperazine (Starting Material) Step1 Step 1: Regioselective Protection Boc2O (1.0 eq), DCM, 0°C SM->Step1 Int1 4-Boc-2-methylpiperazine (Intermediate 1) Step1->Int1 Regioselectivity >9:1 Step2 Step 2: N1-Alkylation 4-Bromobenzyl bromide, K2CO3, DMF Int1->Step2 Int2 1-(4-Bromobenzyl)-4-Boc-2-methylpiperazine (Intermediate 2) Step2->Int2 SN2 Substitution Step3 Step 3: Boc Deprotection TFA / DCM, RT Int2->Step3 Product 1-[(4-Bromophenyl)methyl]-2-methylpiperazine (Target Molecule) Step3->Product Quantitative Yield

Fig 1. Regioselective synthesis workflow for 1-[(4-Bromophenyl)methyl]-2-methylpiperazine.

Step-by-Step Experimental Protocol (Self-Validating System)

Step 1: Regioselective N4-Protection

  • Causality: The bulky di-tert-butyl dicarbonate (Boc2O) reagent reacts preferentially at the unhindered N4 position. Low temperatures (0 °C) maximize this kinetic preference.

  • Protocol: Dissolve 2-methylpiperazine (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C under nitrogen. Add a solution of Boc2O (1.0 eq) in DCM dropwise over 1 hour. Warm to room temperature and stir for 4 hours.

  • Self-Validation Check: Perform an aqueous wash. Unreacted 2-methylpiperazine partitions into the aqueous layer. Analyze the organic layer via 1H NMR; the appearance of a sharp singlet at ~1.45 ppm (9H) confirms Boc incorporation. The product is 4-Boc-2-methylpiperazine[4].

Step 2: N1-Alkylation

  • Causality: With N4 blocked, the sterically hindered N1 must be forced to react. A polar aprotic solvent (DMF) increases the nucleophilicity of the amine, while mild heating overcomes the steric activation energy barrier.

  • Protocol: Dissolve 4-Boc-2-methylpiperazine (1.0 eq) in anhydrous DMF (0.1 M). Add anhydrous K2CO3 (2.0 eq) and 4-bromobenzyl bromide (1.1 eq). Stir at 60–80 °C for 12–16 hours.

  • Self-Validation Check: Monitor via LC-MS. The starting material peak (m/z 201[M+H]+) should disappear, replaced by the intermediate mass (m/z 369/371[M+H]+, exhibiting the characteristic 1:1 bromine isotope pattern).

Step 3: Boc Deprotection

  • Causality: Acidic cleavage of the tert-butyl carbamate releases the final secondary amine as a salt, which is then free-based.

  • Protocol: Dissolve the intermediate in DCM and add Trifluoroacetic Acid (TFA) to achieve a 4:1 DCM:TFA ratio. Stir at room temperature for 2 hours. Concentrate in vacuo, neutralize with saturated aqueous NaHCO3, and extract with EtOAc.

  • Self-Validation Check: 1H NMR will show the complete disappearance of the 9H Boc singlet at ~1.45 ppm.

Troubleshooting & FAQs

Q: I am getting a mixture of N1 and N4 alkylated products. How do I fix this? A: If you are attempting direct alkylation without a protecting group, this is expected. The N4 position is kinetically favored. You must implement the Boc-protection strategy[1]. If you are already using the protection route and still see isomers, your initial Boc protection likely yielded a mixture. Ensure Boc2O is added very slowly at 0 °C to maximize regiocontrol.

Q: My N1-alkylation yield is stuck below 30%. What is going wrong? A: The N1 position is highly sterically hindered by the adjacent methyl group, making it a poor nucleophile. If the reaction stalls, the benzyl bromide may be hydrolyzing before it can react.

  • Actionable Fix: Add a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI) (0.1 eq) to the reaction mixture. This initiates a Finkelstein reaction, converting the benzyl bromide to a highly reactive benzyl iodide in situ, which significantly accelerates the SN2 attack[2].

Q: How do I separate the mono-Boc protected intermediate from the di-Boc byproduct? A: The di-Boc byproduct is highly non-polar, while the desired mono-Boc product (4-Boc-2-methylpiperazine) retains a basic secondary amine. You can separate them via an acid-base extraction or by silica gel chromatography using a gradient of DCM and Methanol (e.g., 95:5 DCM:MeOH with 1% Et3N to prevent streaking).

Q: Is there an alternative to alkylation that avoids over-alkylation risks? A: Yes. Reductive amination is a robust alternative. Reacting 4-Boc-2-methylpiperazine with 4-bromobenzaldehyde in the presence of Sodium triacetoxyborohydride (NaBH(OAc)3) avoids the formation of quaternary ammonium salts entirely and often provides a cleaner reaction profile for hindered amines[1][5].

Quantitative Data Summary

Synthesis StrategyReagentsRegioselectivity (N1:N4)Expected Overall YieldKey Advantage / Disadvantage
Direct Alkylation 4-Bromobenzyl bromide, K2CO3< 1:9< 10%Disadvantage: Practically useless for N1 target due to severe steric hindrance.
Protection-Alkylation Boc2O, then 4-Bromobenzyl bromide> 99:165 - 75%Advantage: High regiocontrol; highly scalable and standard protocol.
Protection-Reductive Amination Boc2O, then 4-Bromobenzaldehyde, NaBH(OAc)3> 99:170 - 85%Advantage: Avoids quaternary ammonium salts; cleaner impurity profile.

References

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?ResearchGate.
  • CAS 147081-29-6: (S)-4-N-Boc-2-methylpiperazine.CymitQuimica.
  • SUBSTITUTED 2-AMINOPYRIDINE PROTEIN KINASE INHIBITOR.European Patent Office - EP 2952510 B1.
  • Discovery of INCB9471, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity.PMC - National Institutes of Health.
  • Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy.Journal of Medicinal Chemistry - ACS Publications.

Sources

troubleshooting impurities in 1-[(4-Bromophenyl)methyl]-2-methylpiperazine reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common impurities and side reactions encountered during the synthesis of this important piperazine derivative. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific issues that may arise during the synthesis of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine, providing a cause-and-effect analysis and actionable protocols.

Question 1: I'm observing a significant amount of unreacted 2-methylpiperazine in my final product. What are the likely causes and how can I resolve this?

Answer:

The presence of unreacted 2-methylpiperazine is a common issue, often stemming from suboptimal reaction conditions or stoichiometry.

Potential Causes:

  • Insufficient Alkylating Agent: The molar ratio of 4-bromobenzyl halide to 2-methylpiperazine is critical. An insufficient amount of the alkylating agent will inevitably leave unreacted starting amine.

  • Inefficient Reaction Conditions: Factors such as low reaction temperature, insufficient reaction time, or a suboptimal solvent can lead to an incomplete reaction. The nucleophilic substitution reaction (N-alkylation) requires adequate energy to overcome the activation barrier.

  • Base Strength and Stoichiometry: In N-alkylation reactions, a base is typically used to neutralize the hydrogen halide formed. If the base is too weak or used in insufficient quantity, the resulting acidic conditions can protonate the starting piperazine, reducing its nucleophilicity and slowing down the reaction.

Troubleshooting Protocol:

  • Stoichiometric Adjustment: Ensure a slight excess (1.1-1.2 equivalents) of the 4-bromobenzyl halide is used to drive the reaction to completion.

  • Optimization of Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

    • Solvent: Aprotic polar solvents like acetonitrile or dimethylformamide (DMF) are generally effective for N-alkylation. If solubility is an issue, consider a solvent screen.

    • Reaction Time: Extend the reaction time and monitor for the disappearance of the starting material.

  • Base Selection: Employ a non-nucleophilic base such as potassium carbonate or triethylamine in at least two equivalents to effectively scavenge the acid produced.

Purification of Final Product:

If unreacted 2-methylpiperazine remains, it can often be removed by:

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic 2-methylpiperazine will be protonated and move to the aqueous phase, while the desired product remains in the organic layer.

  • Column Chromatography: Silica gel chromatography can effectively separate the more polar 2-methylpiperazine from the product.

Question 2: My mass spectrometry analysis shows a peak corresponding to the di-substituted product, 1,4-bis[(4-bromophenyl)methyl]-2-methylpiperazine. How can I prevent this over-alkylation?

Answer:

The formation of the di-substituted piperazine is a common side reaction when both nitrogen atoms of the piperazine ring are available for alkylation.

Causality:

2-Methylpiperazine has two secondary amine groups (N1 and N4). While the methyl group at the 2-position provides some steric hindrance, both nitrogens are nucleophilic and can react with the 4-bromobenzyl halide. The formation of the di-substituted product is favored when there is a high local concentration of the alkylating agent or when the reaction is allowed to proceed for an extended period after the mono-alkylation is complete.

Mitigation Strategies:

  • Control Stoichiometry: Use a molar ratio where 2-methylpiperazine is in excess relative to the 4-bromobenzyl halide (e.g., 2-3 equivalents of the piperazine). This statistically favors mono-alkylation.

  • Slow Addition of Alkylating Agent: Add the 4-bromobenzyl halide solution dropwise to the reaction mixture containing 2-methylpiperazine. This maintains a low concentration of the alkylating agent, minimizing the chance of a second alkylation on the already mono-substituted product.

  • Use of a Protecting Group: For more precise control, one of the piperazine nitrogens can be temporarily protected with a group like tert-butoxycarbonyl (Boc). The synthesis would then involve:

    • Mono-protection of 2-methylpiperazine.

    • Alkylation of the unprotected nitrogen.

    • Deprotection to yield the desired product.

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. Once the desired mono-alkylated product is the major species and the starting piperazine is nearly consumed, quench the reaction to prevent further alkylation.

Frequently Asked Questions (FAQs)

What is the most common synthetic route for 1-[(4-Bromophenyl)methyl]-2-methylpiperazine and what are the typical impurities?

The most common synthetic route is the direct N-alkylation of 2-methylpiperazine with a 4-bromobenzyl halide (e.g., 4-bromobenzyl bromide or chloride). Another prevalent method is reductive amination of 2-methylpiperazine with 4-bromobenzaldehyde.[1][2]

Typical Impurities:

ImpurityCommon CauseAnalytical Signature (LC-MS)
2-MethylpiperazineIncomplete reaction, improper stoichiometry.Lower retention time, [M+H]⁺ corresponding to C₅H₁₂N₂.
4-Bromobenzyl halideExcess starting material.May not ionize well, but can be detected by GC-MS.
1,4-bis[(4-Bromophenyl)methyl]-2-methylpiperazineOver-alkylation.Higher retention time, [M+H]⁺ corresponding to C₂₀H₂₅Br₂N₂.
4-Bromobenzyl alcoholHydrolysis of the alkylating agent.Intermediate retention time, [M-OH]⁺ fragment may be observed.
N-Oxide of the productOxidation of the tertiary amine.[M+H+16]⁺ peak.
How can I effectively purify the crude 1-[(4-Bromophenyl)methyl]-2-methylpiperazine?

A multi-step purification strategy is often the most effective.

General Purification Workflow:

Caption: General purification workflow for 1-[(4-Bromophenyl)methyl]-2-methylpiperazine.

Step-by-Step Protocol:

  • Work-up: After the reaction is complete, quench the reaction mixture and perform an initial extraction to remove water-soluble byproducts.

  • Acid-Base Extraction: As detailed in the troubleshooting guide, an acidic wash can remove unreacted basic starting materials.

  • Column Chromatography: Flash column chromatography on silica gel is a powerful technique to separate the desired product from closely related impurities like the di-substituted analog and other non-polar byproducts. A gradient elution system (e.g., ethyl acetate in hexanes) is typically employed.

  • Crystallization or Salt Formation: For achieving high purity, the purified oil can be crystallized from a suitable solvent system. Alternatively, the free base can be converted to a salt (e.g., hydrochloride or dihydrochloride) which often crystallizes readily and can be further purified by recrystallization.[3]

What are the key analytical techniques for monitoring the reaction and characterizing the final product?

A combination of chromatographic and spectroscopic methods is essential for robust analysis.

  • Thin Layer Chromatography (TLC): A quick and easy method for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the retention time and mass-to-charge ratio of the components in the reaction mixture, allowing for the identification of the product and impurities.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile starting materials and byproducts.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive technique for structural elucidation of the final product and for identifying and quantifying impurities with distinct NMR signals.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for determining the purity of the final product. A validated HPLC method is crucial for quality control in drug development.[5]

Illustrative Reaction Scheme and Side Reaction:

Reaction_Scheme cluster_main Main Reaction cluster_side Side Reaction: Di-substitution 2-Methylpiperazine Product 2-Methylpiperazine->Product + 4-Bromobenzyl_Bromide 4-Bromobenzyl_Bromide->Product + Product_Side Di-substituted_Product Di-substituted Product Product_Side->Di-substituted_Product + 4-Bromobenzyl_Bromide_Side 4-Bromobenzyl_Bromide_Side->Di-substituted_Product +

Caption: Synthesis of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine and a common side reaction.

References

  • Journal of Chemical and Pharmaceutical Research, Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • National Institute of Justice, Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. [Link]

  • United Nations Office on Drugs and Crime, Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ResearchGate, A Review on Analytical Methods for Piperazine Determination. [Link]

  • MDPI, Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Google Patents, Content detection method of chemical intermedi
  • MDPI, 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

  • Malaysian Journal of Chemistry, Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. [Link]

  • ResearchGate, Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3- thiol Derivatives of Expected Anticancer and Antimicrobial Activity. [Link]

  • Google Patents, Synthetic method of 1- (4-bromophenyl) piperidine.
  • ACS Publications, Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization. [Link]

  • Anant Pharmaceuticals Pvt. Ltd., CAS 109-07-9 2-Methylpiperazine Impurity. [Link]

  • RSC Publishing, Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. [Link]

  • Google Patents, Purific
  • ResearchGate, Intramolecular reductive amination for the preparation of piperazines.⁷¹. [Link]

  • Reddit, Reductive amination of piperazine. [Link]

  • Asian Journal of Chemistry, Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. [Link]

  • University of Florida Digital Collections, Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. [Link]

  • Organic Syntheses, 1-benzylpiperazine. [Link]

  • Google Patents, Extraction and purification method of 1-amino-4-methylpiperazine.
  • ResearchGate, 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF. [Link]

  • RSC Publishing, Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite. [Link]

  • ResearchGate, Catalytic synthesis of N-methyl-piperazine in fixed bad reactor. [Link]

  • National Center for Biotechnology Information, Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. [Link]

  • ResearchGate, Mechanistic insight into the photocatalytic N-alkylation of piperazine with alcohols over TiO2 supported Pd catalysts | Request PDF. [Link]

Sources

Technical Support Center: Stability of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine in acidic environments. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate potential challenges, design robust experiments, and interpret your results accurately.

Introduction: Understanding the Chemistry of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine

1-[(4-Bromophenyl)methyl]-2-methylpiperazine is a disubstituted piperazine derivative. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a common scaffold in medicinal chemistry due to its versatile synthetic handles and ability to influence pharmacokinetic properties.[1][2] The stability of this compound, particularly under acidic conditions, is a critical parameter in drug development, influencing formulation strategies, storage conditions, and ultimately, therapeutic efficacy and safety.[3]

The key structural features influencing its acidic stability are:

  • The Piperazine Nitrogens: These are basic centers susceptible to protonation in acidic media.[1][4] Protonation can alter the molecule's reactivity and solubility.

  • The N-Benzyl Group: The bond between the piperazine nitrogen and the benzylic carbon can be susceptible to cleavage under certain acidic conditions, a reaction known as de-benzylation.

  • The 2-Methyl Group: This substituent can introduce steric effects that may influence the accessibility of the adjacent nitrogen to protons or reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-[(4-Bromophenyl)methyl]-2-methylpiperazine in acidic solutions?

A1: The principal degradation pathway of concern under acidic conditions is the cleavage of the N-benzyl bond. This acid-catalyzed hydrolysis would result in the formation of 4-bromobenzyl alcohol (or its corresponding carbocation intermediate) and 2-methylpiperazine.

While the piperazine ring itself is generally stable to ring-opening under mild acidic conditions, prolonged exposure to harsh acidic environments and elevated temperatures could potentially lead to more complex degradation profiles.[1] However, N-dealkylation is the more probable initial degradation step. Studies on similar N-benzylpiperazine (BZP) compounds have shown that metabolic degradation can involve cleavage of the piperazine moiety, but this is typically an enzymatic process.[5][6][7]

Q2: At what pH range should I be concerned about the stability of this compound?

A2: Significant degradation is more likely to occur at lower pH values (typically pH < 3). The rate of acid-catalyzed hydrolysis is dependent on the concentration of hydronium ions.[3][8] Therefore, the more acidic the environment, the greater the potential for degradation. It is crucial to perform forced degradation studies across a range of acidic pH values (e.g., pH 1, 3, and 5) to fully characterize the stability profile of your compound.[8]

Q3: How does temperature affect the acidic stability of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine?

A3: Temperature is a critical factor that accelerates chemical degradation.[1][8] The rate of acid-catalyzed hydrolysis of the N-benzyl group will increase with temperature. Therefore, it is essential to control the temperature during your experiments and to consider the potential impact of elevated temperatures during manufacturing, storage, and administration. Forced degradation studies are often conducted at elevated temperatures (e.g., 40°C, 60°C, 80°C) to accelerate degradation and predict long-term stability.[8]

Q4: What analytical techniques are recommended for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for monitoring the degradation of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine.[9] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.[9] The method should be validated to ensure it can separate the parent compound from all potential degradation products and impurities.[9]

Detection is typically achieved using a UV detector at a wavelength where the analyte has significant absorbance.[9] For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[10][11]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid loss of parent compound peak in HPLC analysis of acidic samples. The compound is highly labile under the tested acidic conditions.- Immediately neutralize the sample after the desired time point. - Consider performing the stability study at a lower temperature. - Evaluate the stability at a less acidic pH if the experimental conditions allow.
Appearance of a new peak in the chromatogram with a shorter retention time. This could be the more polar 2-methylpiperazine degradation product.- Co-inject a standard of 2-methylpiperazine to confirm the peak identity. - Use LC-MS to determine the mass of the new peak and confirm its structure.
Appearance of a new peak in the chromatogram with a longer retention time. This might be the less polar 4-bromobenzyl alcohol or a related degradant.- Co-inject a standard of 4-bromobenzyl alcohol. - Utilize LC-MS for mass identification.
Poor peak shape or shifting retention times. The acidic conditions may be affecting the stationary phase of the HPLC column or the ionization of the analyte.- Ensure the mobile phase pH is compatible with the column's operating range. - Use a buffered mobile phase to maintain a consistent pH. - Consider a different column chemistry if the issue persists.
Inconsistent results between replicate experiments. - Inaccurate pH adjustment of the acidic solution. - Temperature fluctuations during the experiment. - Incomplete dissolution of the compound.- Use a calibrated pH meter for all solutions. - Employ a temperature-controlled incubator or water bath. - Ensure complete dissolution of the compound in the chosen solvent before adding the acidic medium.

Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic Solution

This protocol outlines a general procedure for assessing the stability of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine in an acidic solution.

Materials:

  • 1-[(4-Bromophenyl)methyl]-2-methylpiperazine

  • Hydrochloric acid (HCl) or other suitable acid

  • Sodium hydroxide (NaOH) for neutralization

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Calibrated pH meter

  • Temperature-controlled incubator or water bath

  • HPLC system with UV or MS detector

Procedure:

  • Prepare an Acidic Solution: Prepare a solution of the desired acidic pH (e.g., 0.1 M HCl for approximately pH 1).

  • Prepare a Stock Solution of the Compound: Accurately weigh and dissolve a known amount of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine in a suitable solvent (e.g., a small amount of methanol or acetonitrile, then dilute with water).

  • Initiate the Degradation: Add a known volume of the compound's stock solution to a pre-heated acidic solution in a volumetric flask to achieve the desired final concentration.

  • Incubate: Place the flask in a temperature-controlled environment (e.g., 60°C).

  • Sample at Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Neutralize: Immediately neutralize the aliquot with a predetermined volume of NaOH solution to stop the degradation.

  • Dilute: Dilute the neutralized sample to a suitable concentration for HPLC analysis.

  • Analyze: Inject the samples onto the HPLC system and quantify the amount of the parent compound remaining and the formation of any degradation products.

Visualizing the Experimental Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_reaction Degradation cluster_analysis Analysis A Prepare Acidic Solution (e.g., 0.1M HCl) C Initiate Reaction: Mix Stock and Acidic Solution A->C B Prepare Compound Stock Solution B->C D Incubate at Controlled Temperature C->D E Sample at Time Points D->E t = 0, 2, 4... hrs F Neutralize Sample E->F G Dilute for HPLC F->G H HPLC Analysis G->H

Caption: Workflow for the forced degradation study of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine.

Potential Degradation Pathway

The primary anticipated degradation pathway under acidic conditions is the hydrolysis of the N-benzyl bond.

Degradation_Pathway cluster_products Degradation Products 1-[(4-Bromophenyl)methyl]-2-methylpiperazine 1-[(4-Bromophenyl)methyl]-2-methylpiperazine 1-[(4-Bromophenyl)methyl]-2-methylpiperazine->Degradation_Products  H3O+, Δ 2-Methylpiperazine 2-Methylpiperazine Degradation_Products->2-Methylpiperazine 4-Bromobenzyl Alcohol 4-Bromobenzyl Alcohol Degradation_Products->4-Bromobenzyl Alcohol

Caption: Proposed acid-catalyzed degradation pathway.

References

  • Biosynce. (2025, August 4). What are the stability conditions of piperazine? Blog.
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
  • Isaac Scientific Publishing. (2019, January 29).
  • Wikipedia. (n.d.). Piperazine.
  • Benchchem. (n.d.). Application Note: HPLC Method for Purity Analysis of 1-(4-Bromophenyl)-4-ethylpiperazine.
  • PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood.
  • Chemistry Stack Exchange. (2022, July 20). Performing a reaction on one side of piperazine ring.
  • PubMed. (2013, February 15). Degradation of piperazine by Paracoccus sp.
  • ResearchGate. (2025, October 30). Thermal degradation of piperazine and its structural analogs.
  • ResearchGate. (n.d.). Direct N1-monosubstitution of piperazine.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • European Pharmaceutical Review. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • ACS Publications. (2008, May 15). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis.
  • PubMed. (2002, June 15).
  • ResearchGate. (n.d.). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas.
  • Numerade. (n.d.).
  • European Monitoring Centre for Drugs and Drug Addiction. (2018, November 15). BZP/piperazines drug profile.
  • ResearchGate. (n.d.). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants | Request PDF.
  • MDPI. (2023, July 22).
  • Academia.edu. (n.d.). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse.
  • Sigma-Aldrich. (n.d.). 1-(4-bromophenyl)piperazine 95 66698-28-0.
  • PubChem. (n.d.). 1-(4-bromophenyl)-4-methylpiperazine (C11H15BrN2).
  • ACS Publications. (2019, May 31). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
  • ResearchGate. (n.d.). Scheme 1. Reagents and conditions: a) 1-(4-bromophenyl)piperazine, DMF,....
  • United Nations Office on Drugs and Crime. (n.d.).
  • MDPI. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies.
  • National Center for Biotechnology Information. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
  • MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • Google Patents. (n.d.).
  • Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.
  • National Center for Biotechnology Information. (n.d.).

Sources

preventing oxidative degradation of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine during storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Oxidative Degradation of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine

Introduction Welcome to the Application Scientist Support Center. This guide provides mechanistic troubleshooting and self-validating protocols for researchers mitigating the oxidative degradation of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine during storage and formulation.

Section 1: Mechanistic Inquiries & Causality

Q: Why is 1-[(4-Bromophenyl)methyl]-2-methylpiperazine highly susceptible to oxidative degradation? A: The instability of this active pharmaceutical ingredient (API) is driven by two highly reactive structural motifs: the benzylic carbon and the piperazine nitrogen atoms.

  • Autoxidation at the Benzylic Position: The carbon atom bridging the 4-bromophenyl ring and the piperazine N1 atom is a prime target for 1-electron autoxidation. The C-H bond dissociation energy (BDE) here is relatively low (typically 70–85 kcal/mol) because the resulting carbon-centered radical is resonance-stabilized by the adjacent aromatic ring[1]. Once a radical is initiated (often by trace transition metals or UV light), molecular oxygen rapidly adds to form a peroxy radical, which abstracts another hydrogen to form a hydroperoxide. This intermediate eventually cleaves, leading to dealkylation products such as 4-bromobenzaldehyde and 2-methylpiperazine[2].

  • N-Oxidation of the Piperazine Ring: The secondary (N4) and tertiary (N1) amines are highly nucleophilic. They readily undergo 2-electron oxidation when exposed to reactive oxygen species (ROS) or peroxides, forming N-oxides and hydroxylamines[2]. Furthermore, piperazine rings can undergo oxidative ring-opening and fragmentation, yielding degradation products like N-formylpiperazine and ethylenediamine derivatives[3].

Pathway cluster_0 Autoxidation (1-Electron) cluster_1 Peroxide-Mediated (2-Electron) Parent 1-[(4-Bromophenyl)methyl]- 2-methylpiperazine BenzRadical Benzylic Radical Parent->BenzRadical Trace Metals / Light (-H•) NOxide N-Oxide / Hydroxylamine Parent->NOxide Excipient Peroxides Hydroperoxide Hydroperoxide Intermediate BenzRadical->Hydroperoxide +O2, +H• Cleavage C-N Cleavage Products (4-Bromobenzaldehyde) Hydroperoxide->Cleavage Degradation

Fig 1. Divergent oxidative degradation pathways of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine.

Q: Can excipients trigger oxidation even in solid-state storage? A: Yes. A common oversight in formulation is the use of polyether excipients like polyethylene glycol (PEG) or povidone. These excipients autoxidize over time to form hydroperoxides and organoperoxides[4]. When 1-[(4-Bromophenyl)methyl]-2-methylpiperazine is mixed with these excipients, the trace peroxides act as direct oxidants, attacking the secondary amine to form N-oxides. Additionally, the degradation of PEGs generates formaldehyde and formic acid, which can cause N-methylation and N-formylation of the piperazine ring[5].

Section 2: Storage & Environmental Controls

Q: What are the empirically validated storage conditions to halt autoxidation? A: To establish a reliable storage protocol, you must eliminate the triad of autoxidation: oxygen, light, and thermal energy. Following ICH Q1A(R2) guidelines for stability testing[6], the storage environment must be strictly controlled:

  • Atmosphere: Store the API under a strict inert atmosphere. Argon is preferred over Nitrogen for headspace filling, as it is denser and displaces oxygen more effectively.

  • Temperature: Storage at 2–8°C or -20°C significantly reduces the kinetic rate of autoxidation.

  • Packaging: Use amber glass vials to prevent UV-initiated homolytic cleavage (photolysis), sealed with PTFE-lined caps to prevent oxygen ingress[6].

Table 1: Impact of Storage Conditions on Amine Stability (Aligned with ICH Guidelines)

Storage ConditionTemperatureAtmosphereLight ExposureExpected Oxidative Impact
Accelerated Stress 40°C ± 2°CAmbient Air (75% RH)AmbientHigh risk of rapid autoxidation and N-oxide formation.
Intermediate 30°C ± 2°CAmbient Air (65% RH)AmbientModerate degradation; excipient peroxides activate.
Long-Term (Standard) 25°C ± 2°CAmbient Air (60% RH)Protected (Amber)Slow autoxidation; shelf-life highly dependent on trace metals.
Optimal (Recommended) 2–8°CInert (Argon/N2)Protected (Amber)Autoxidation halted; maximum shelf-life achieved.

Section 3: Self-Validating Experimental Protocols

Q: How can I definitively prove which oxidation mechanism is degrading my compound? A: You must perform a controlled, self-validating forced degradation study (oxidative stress testing)[2]. By isolating 1-electron (radical) and 2-electron (peroxide) pathways, you can determine the exact vulnerability of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine and tailor your antioxidant strategy accordingly.

Protocol: Oxidative Stress Profiling Workflow Objective: Achieve 5–20% degradation to identify primary degradants without causing secondary degradation artifacts[2].

Step 1: Solution Preparation

  • Dissolve 1-[(4-Bromophenyl)methyl]-2-methylpiperazine in an inert, LC-MS grade solvent (e.g., Acetonitrile/Water 50:50) to a final concentration of 1 mg/mL.

  • Divide the solution into three distinct reaction vessels.

Step 2: Pathway-Specific Stress Induction

  • Vessel A (1-Electron Autoxidation Stress): Add 20 mol% of a radical initiator such as AIBN (2,2′-Azobis(2-methylpropionitrile)). Pressurize the headspace with 50 psi of O2. This specifically probes the vulnerability of the benzylic C-H bond[1].

  • Vessel B (2-Electron Peroxide Stress): Add 0.3% v/v Hydrogen Peroxide (H₂O₂). Protect the vessel completely from light to prevent homolytic cleavage of H₂O₂ into hydroxyl radicals. This probes the vulnerability of the piperazine nitrogens to N-oxidation[2].

  • Vessel C (Negative Control): Purge the solution and headspace thoroughly with Argon. Do not add any oxidants.

Step 3: Incubation & Quenching

  • Incubate all vessels at 40°C for 24 to 48 hours.

  • Quench Vessel B using a mild reducing agent (e.g., sodium thiosulfate) to neutralize residual H₂O₂, preventing artifactual degradation during analysis.

Step 4: Analytical Evaluation

  • Analyze the samples using LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry).

  • Look for specific mass shifts: +16 Da (N-oxide or hydroxylamine), +32 Da (hydroperoxide), or the presence of 4-bromobenzaldehyde (indicating benzylic cleavage)[2].

Workflow Start Prepare 1 mg/mL API Solution Split1 Radical Stress (1-e⁻) Add 20 mol% AIBN Pressurize O2 Start->Split1 Split2 Peroxide Stress (2-e⁻) Add 0.3% H2O2 Protect from light Start->Split2 Split3 Control Inert Argon No Oxidants Start->Split3 Incubate Incubate at 40°C for 24-48 hrs Split1->Incubate Split2->Incubate Split3->Incubate Quench Quench Reactions (e.g., Sodium Thiosulfate) Incubate->Quench Analyze LC-HRMS Analysis Target 5-20% Degradation Quench->Analyze

Fig 2. Self-validating forced degradation workflow for profiling oxidative vulnerabilities.

Conclusion & Antioxidant Strategy If your LC-MS data shows predominantly benzylic cleavage (Vessel A), your formulation requires a chain-breaking antioxidant (e.g., BHT or Vitamin E) and a chelating agent (e.g., EDTA) to sequester trace metals. If N-oxides dominate (Vessel B), you must rigorously screen your excipients for peroxide impurities and consider vacuum drying or using low-peroxide grades of PEG/povidone[4].

References

  • [6] Q1A(R2) Guideline - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 6

  • [1] Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. ResearchGate. 1

  • [2] Technical Support Center: Oxidative Degradation of Amine-Based Compounds. Benchchem.2

  • [3] Rationalizing Product Formation in Piperazine Degradation: A Computational Study. ACS Publications. 3

  • [4] Oxidation of Drugs during Drug Product Development: Problems and Solutions. NIH / PMC. 4

  • [5] A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. MDPI. 5

Sources

Technical Support Center: Resolving Chiral Separation Issues for 1-[(4-Bromophenyl)methyl]-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chiral Separations Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complexities of separating basic amine enantiomers. The molecule 1-[(4-Bromophenyl)methyl]-2-methylpiperazine presents a classic, multi-faceted chromatographic challenge. It features a chiral center at the C2 position of a highly basic piperazine ring, compounded by a bulky, hydrophobic 4-bromobenzyl group at N1. The dual basic nitrogen atoms strongly interact with residual silanols on silica-based chiral stationary phases (CSPs), leading to severe peak tailing, irreversible adsorption, and poor resolution.

This guide provides a mechanistic troubleshooting framework, quantitative data, and self-validating protocols to help you achieve baseline enantiomeric resolution.

Part 1: Troubleshooting Guide & FAQs

Q1: I am using a standard Normal Phase (NP) HPLC method (Hexane/IPA) on a coated polysaccharide column, but I observe severe peak tailing and no baseline resolution. Why? Causality: The basic piperazine nitrogens act as strong hydrogen bond acceptors and electron donors. In a non-polar environment like Hexane/Isopropanol, these basic sites interact non-specifically with the weakly acidic residual silanol groups (Si-OH) on the silica support of the CSP. This secondary interaction competes with the primary chiral recognition mechanism, causing peak broadening and tailing. Solution: You must introduce a basic mobile phase additive. Adding 0.1% to 0.5% Diethylamine (DEA) or Isopropylamine (IPA) to the organic modifier saturates the active silanol sites, suppressing these non-specific interactions and restoring peak symmetry ([1]).

Q2: Which Chiral Stationary Phase (CSP) chemistry is optimal for this bulky piperazine derivative? Causality: Polysaccharide-based CSPs (amylose or cellulose derivatives) are the gold standard due to their broad chiral recognition ability. However, because of the bulky 4-bromobenzyl group, solubility and optimal steric interaction can be problematic on traditional coated phases. Solution: Immobilized polysaccharide CSPs (e.g., Chiralpak IC, IG, or IA) are highly recommended. Immobilization allows the use of "extended range" solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Methyl tert-butyl ether (MTBE) as co-solvents, which dramatically improve solubility and alter enantioselectivity for bulky halogenated aromatics ([2]).

Q3: Should I transition from HPLC to Supercritical Fluid Chromatography (SFC) for this molecule? Causality: Yes. SFC is the dominant and superior technique for basic chiral compounds ([3]). Supercritical CO₂ has gas-like diffusivity and liquid-like density, which minimizes resistance to mass transfer and allows for highly efficient, rapid separations. However, supercritical CO₂ forms transient carbonic acid in the presence of alcohol modifiers, creating a slightly acidic mobile phase environment. Solution: When using SFC, the addition of a basic additive (like 0.1% - 0.5% DEA or isopropylamine) is absolutely mandatory to neutralize the acidic CO₂ environment and deprotonate the piperazine nitrogens, ensuring they interact cleanly with the chiral selector ([4]).

Q4: My downstream application requires LC-MS/MS detection for pharmacokinetic studies. DEA suppresses my MS signal. How do I resolve the enantiomers without DEA? Causality: Basic additives like DEA or TEA cause severe ion suppression in Electrospray Ionization (ESI+) MS/MS, rendering trace-level detection impossible. Solution: Switch to a Reversed-Phase (RP) chiral LC mode using an immobilized polysaccharide CSP. Instead of DEA, use volatile buffer salts. Ammonium bicarbonate (NH₄HCO₃) or ammonium acetate at 10-20 mM in water, paired with Acetonitrile or Methanol, provides excellent MS compatibility while maintaining sufficient ionic strength to shield silanol interactions ([5]).

Part 2: Quantitative Data Summary: Mobile Phase Additives

Selecting the correct additive is the single most critical variable when analyzing 1-[(4-Bromophenyl)methyl]-2-methylpiperazine.

AdditiveConcentrationChromatographic ModeEffect on Basic PiperazinesMS/MS Compatibility
Diethylamine (DEA) 0.1% - 0.5%NP-HPLC / SFCExcellent peak shape; effectively neutralizes silanols.Poor (Severe Ion Suppression)
Isopropylamine (IPA) 0.1% - 0.5%NP-HPLC / SFCExcellent peak shape; highly effective in acidic CO₂ SFC.Poor (Severe Ion Suppression)
Ammonium Bicarbonate 10 mM - 20 mMRP-HPLCGood peak shape; provides ionic shielding in aqueous conditions.Excellent (Highly Volatile)
Trifluoroacetic Acid (TFA) 0.1%NP-HPLC / SFCPoor for pure bases; causes peak splitting unless paired with an amine.Moderate

Part 3: Validated Experimental Protocols

Protocol 1: SFC Method Development for Basic Piperazines (Analytical Scale)

Objective: Rapid baseline separation of enantiomers using supercritical CO₂ with UV detection.

  • Column Selection: Install an immobilized polysaccharide column (e.g., Chiralpak IC, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare the organic modifier by adding exactly 0.2% v/v Diethylamine (DEA) to LC-MS grade Methanol.

  • Chromatographic Conditions:

    • Flow Rate: 3.0 mL/min

    • Co-solvent Percentage: 20% Isocratic

    • Backpressure (BPR): 120 bar

    • Temperature: 35 °C

  • Self-Validating Check (The Feedback Loop):

    • Check 1: Inject the sample and calculate the Asymmetry factor ( As​ ). If As​>1.5 , the silanol interactions are not fully suppressed; increase DEA to 0.3%.

    • Check 2: If the retention time is <2 minutes (eluting dangerously close to the void volume), decrease the Methanol co-solvent percentage by 5% to increase retention and resolution.

Protocol 2: RP-LC-MS/MS Compatible Method

Objective: Enantiomeric separation with ESI+ MS/MS detection for trace-level pharmacokinetic analysis.

  • Buffer Preparation: Dissolve Ammonium Bicarbonate in HPLC-grade water to a final concentration of 15 mM. Verify the pH is approximately 7.8.

  • Mobile Phase Setup:

    • Pump A: 15 mM NH₄HCO₃ in Water.

    • Pump B: Acetonitrile.

  • Chromatographic Conditions:

    • Column: Chiralpak IG (150 x 4.6 mm, 3 µm)

    • Flow Rate: 0.8 mL/min

    • Gradient: 30% B to 70% B over 15 minutes.

    • Temperature: 25 °C

  • Self-Validating Check (The Feedback Loop):

    • Check 1: Monitor the MS/MS baseline for background noise. If significant ion suppression is observed, reduce the buffer concentration to 10 mM.

    • Check 2: If the enantiomers co-elute, switch the organic modifier in Pump B from Acetonitrile to Methanol. Methanol alters the hydrogen-bonding dynamics between the piperazine ring and the carbamate linkages of the CSP, often rescuing resolution.

Part 4: Method Development Visualization

G A 1-[(4-Bromophenyl)methyl]- 2-methylpiperazine B Is MS/MS Detection Required? A->B C Reversed-Phase LC B->C Yes D Supercritical Fluid Chromatography (SFC) B->D No E Immobilized Polysaccharide CSP (e.g., Chiralpak IC/IG) C->E D->E F Mobile Phase: CO2 + MeOH/EtOH E->F SFC Route H Mobile Phase: H2O + ACN/MeOH E->H RP-LC Route G Additive: 0.1-0.5% DEA or Isopropylamine F->G J Baseline Enantiomeric Resolution G->J I Additive: 10-20 mM Ammonium Bicarbonate H->I I->J

Workflow for chiral method development of basic piperazine derivatives based on detection needs.

Part 5: References

  • Chiral Technologies (Daicel). "SFC Chiral Separations: Method Development with Polysaccharide CSPs." [Link]

  • European Pharmaceutical Review. "Analysis of chiral compounds using supercritical fluid chromatography."[Link]

  • Chromatography Today. "Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases."[Link]

  • National Institutes of Health (PubMed). "Additives in chiral packed column super/subcritical fluid chromatography: A little goes a long way."[Link]

Sources

Technical Support Center: Chromatography Optimization for 1-[(4-Bromophenyl)methyl]-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Hub. As a Senior Application Scientist, I frequently guide drug development professionals through method development roadblocks involving basic amine compounds. 1-[(4-Bromophenyl)methyl]-2-methylpiperazine presents a classic chromatographic challenge: severe peak tailing. This molecule combines a bulky, hydrophobic bromobenzyl group with a highly basic piperazine ring.

This guide moves beyond generic troubleshooting. We will explore the mechanistic causality behind peak distortion and provide a self-validating protocol to ensure your analytical method is robust, reproducible, and ready for validation.

Diagnostic Workflow for Peak Tailing

Before altering your mobile phase, follow this logical decision tree to identify the root cause of peak asymmetry.

G Start Analyze Peak Shape 1-[(4-Bromophenyl)methyl]-2-methylpiperazine CheckTf Is Tailing Factor (Tf) > 1.5? Start->CheckTf CheckCol Is Column End-Capped or Hybrid Silica? CheckTf->CheckCol Yes Success Optimal Symmetrical Peak (Tf 1.0 - 1.2) CheckTf->Success No Opt_pH Adjust Mobile Phase pH Target: pH 2.5 - 3.0 (Formate/Phosphate) or pH > 10 (Ammonia) CheckTf2 Does Tailing Persist? Opt_pH->CheckTf2 CheckCol->Opt_pH Yes SwitchCol Switch to End-Capped C18 or Polar-Embedded Phase CheckCol->SwitchCol No SwitchCol->Opt_pH AddTEA Add Silanol Blocker 0.05% - 0.1% Triethylamine (TEA) CheckTf2->AddTEA Yes CheckTf2->Success No AddTEA->Success

Diagnostic workflow for resolving peak tailing in basic piperazine derivatives.

Core Troubleshooting Guide & FAQs

Q1: Why does 1-[(4-Bromophenyl)methyl]-2-methylpiperazine exhibit severe peak tailing on standard C18 columns? Application Scientist Insight: The root cause is a secondary mixed-mode retention mechanism. This molecule contains both a secondary and a tertiary amine within its piperazine ring, yielding pKa values typically around 5.5 and 9.8. On standard silica-based C18 columns, residual silanol groups (Si-OH) on the silica surface have a pKa of approximately 4.0 to 5.0. If your mobile phase operates between pH 5 and 8, the silanols are deprotonated (Si-O⁻) while your analyte remains protonated (positively charged). This creates strong electrostatic (ion-exchange) interactions that slow down a fraction of the analyte molecules, resulting in a broad, asymmetrical tail[1][2].

Q2: How do I select the optimal mobile phase pH to eliminate this electrostatic interaction? Application Scientist Insight: You must push the ionization equilibrium to one extreme to prevent the simultaneous ionization of both the analyte and the stationary phase.

  • Low pH Strategy (pH 2.5 - 3.0): This is the most robust approach for UV detection. By using 0.1% Formic Acid or a 20 mM Potassium Phosphate buffer at pH 2.5, you fully protonate the silanol groups, neutralizing them back to Si-OH[1]. While the piperazine remains fully ionized, the lack of negatively charged silanols eliminates the secondary interaction.

  • High pH Strategy (pH > 10.0): By using ammonium hydroxide, you raise the pH above the piperazine's highest pKa. The analyte becomes neutral, eliminating electrostatic attraction to the ionized silanols. Crucial caveat: This approach will dissolve standard Type-A silica; it requires a specialized hybrid silica-polymer column designed for high-pH stability[1].

Q3: If I am restricted to a standard Type-A silica C18 column and low pH isn't enough, how can I rescue the peak shape? Application Scientist Insight: You need a sacrificial silanol blocker. I recommend adding a low concentration of Triethylamine (TEA) (0.05% - 0.1% v/v) to the mobile phase[1]. TEA is a small, highly basic amine that competes aggressively for the active, unshielded silanol sites on the silica surface. By saturating these sites, TEA masks them from the bulkier 1-[(4-Bromophenyl)methyl]-2-methylpiperazine, forcing the analyte to partition purely based on hydrophobic interactions with the C18 phase.

Q4: Acetonitrile vs. Methanol: Which organic modifier is better for this brominated derivative? Application Scientist Insight: For halogenated aromatic compounds like this bromobenzyl derivative, Acetonitrile (MeCN) is generally superior. Methanol is a protic solvent and can participate in hydrogen bonding, which sometimes exacerbates peak tailing with basic amines. Acetonitrile is aprotic, provides a lower system backpressure, and offers sharper peak symmetry for piperazine derivatives[3].

Quantitative Data: Tailing Factor Optimization Matrix

The following table summarizes the expected Tailing Factor (Tf) outcomes based on specific mobile phase and column combinations. A Tf value between 1.0 and 1.2 is considered optimal for accurate integration.

Mobile Phase pHBuffer / AdditiveColumn TypeExpected Tailing Factor (Tf)Analytical Consequence
pH 7.0 NoneStandard C18 (Type A)> 2.0 Severe tailing, poor integration[1]
pH 3.0 0.1% Formic AcidStandard C18 (Type A)1.4 - 1.6 Moderate tailing, acceptable for screening[1]
pH 3.0 0.1% Formic Acid + 0.1% TEAStandard C18 (Type A)1.1 - 1.2 Symmetrical peak, high accuracy[1]
pH 2.5 20 mM PhosphateEnd-capped C18 (Type B)1.0 - 1.1 Ideal symmetry, robust quantification
pH 10.5 10 mM Ammonium BicarbonateHybrid Silica-Polymer1.0 - 1.1 Excellent shape, requires specialized column[1]
Self-Validating Experimental Protocol

To optimize the mobile phase for 1-[(4-Bromophenyl)methyl]-2-methylpiperazine, execute the following step-by-step methodology. This protocol includes built-in feedback loops to validate the method's robustness before formal use.

Phase 1: Baseline Establishment & pH Control

  • Column Selection: Install a modern, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm, Type B silica) to minimize baseline silanol activity[1].

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 20 mM Potassium Phosphate monobasic solution in HPLC-grade water. Adjust to exactly pH 2.5 using phosphoric acid.

    • Self-Validation Check: Verify your pH meter calibration with fresh buffers before adjustment. Incorrect pH is the leading cause of method failure for piperazines.

    • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile[3].

  • Chromatographic Conditions: Run a gradient from 5% B to 95% B over 15 minutes. Set flow rate to 1.0 mL/min and column temperature to 30 °C. Detect via UV at an appropriate wavelength (e.g., 220 nm for the bromobenzyl chromophore).

Phase 2: Additive Titration (Execute only if Tf > 1.3)

  • Prepare TEA Stock: Prepare a 1.0% v/v Triethylamine (TEA) solution in Mobile Phase A.

  • Titration Injections:

    • Inject the standard with 0.00% TEA. Record the baseline Tf.

    • Spike Mobile Phase A to achieve 0.05% TEA. Equilibrate the system for at least 10 column volumes. Inject standard and record Tf[1].

    • Spike to 0.10% TEA. Equilibrate and inject. Record Tf.

  • Validation Check: Plot Tf against TEA concentration. Select the lowest TEA concentration that yields a Tf < 1.2. (Note: If you plan to transfer this method to LC-MS, you must replace the phosphate/TEA system with 0.1% Formic Acid, as phosphate and TEA cause severe ion suppression[3]).

Phase 3: Robustness Verification

  • Deliberately alter the mobile phase pH by ±0.2 units and the organic modifier ratio by ±2%.

  • Inject the piperazine standard under these altered conditions.

  • Self-Validation Check: If the Tf fluctuates by more than 5%, your method is operating too close to the analyte's pKa. You must either increase the buffer concentration (e.g., to 30 mM) or shift the target pH further away from the pKa to ensure long-term reproducibility.

References
  • SIELC Technologies. "Separation of 1-Benzylpiperazine on Newcrom R1 HPLC column." SIELC Applications. Available at: [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Resources. Available at:[Link]

Sources

Validation & Comparative

Validating the Purity of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine: A Comparative Guide to LC-MS and Alternative Modalities

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, ensuring the purity of pharmaceutical intermediates is a critical regulatory and scientific mandate. 1-[(4-Bromophenyl)methyl]-2-methylpiperazine is a highly functionalized building block containing a basic piperazine ring and a halogenated aromatic system. Validating its purity requires an analytical modality that can handle its polarity while providing absolute structural confirmation of trace impurities.

As a Senior Application Scientist, I have evaluated multiple analytical strategies for this class of compounds. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional alternatives (HPLC-UV and GC-MS) and provides a field-proven, self-validating LC-MS protocol grounded in regulatory guidelines.

Comparative Analysis of Analytical Modalities

When selecting an analytical technique for a piperazine derivative, the chemical nature of the analyte dictates the method. Unlike simple aliphatic piperazines that lack a strong chromophore and often require complex derivatization for UV detection[1], 1-[(4-Bromophenyl)methyl]-2-methylpiperazine possesses a bromobenzyl group, making it UV-active. However, UV detection alone is insufficient for rigorous impurity profiling.

Here is how the primary analytical modalities compare:

HPLC-UV (High-Performance Liquid Chromatography - Ultraviolet)
  • Mechanism: Separates compounds based on hydrophobicity; detects them via UV absorbance of the aromatic ring.

  • Limitation: HPLC-UV is blind to structural nuances. If a des-methyl impurity co-elutes with the main peak, the UV detector cannot differentiate them, leading to false-positive purity reporting.

GC-MS (Gas Chromatography - Mass Spectrometry)
  • Mechanism: Separates volatile compounds in a gaseous state; identifies them via electron ionization (EI) fragmentation[2].

  • Limitation: Piperazine derivatives contain secondary and tertiary amines that are highly polar and prone to thermal degradation or severe peak tailing in GC columns unless chemically derivatized. GC-MS is better suited for highly volatile, thermally stable compounds[3].

LC-MS (Liquid Chromatography - Mass Spectrometry) - The Gold Standard
  • Mechanism: Couples gentle liquid-phase separation with Electrospray Ionization (ESI) and mass-to-charge (m/z) detection.

  • Advantage: The basic piperazine nitrogens are easily protonated in an acidic mobile phase, yielding exceptional ESI+ sensitivity. Furthermore, the presence of the bromine atom provides a distinct isotopic signature, allowing for instantaneous differentiation between API-related impurities and background noise.

Quantitative Performance Comparison
Performance ParameterHPLC-UVGC-MS (Without Derivatization)LC-MS (ESI+ / TOF or QQQ)
Sensitivity (LOD) ~0.1 - 1.0 µg/mL~0.5 - 5.0 µg/mL (Poor peak shape)~0.001 - 0.01 µg/mL
Specificity Low (Retention time only)Moderate (Thermal degradation risk)Ultra-High (Exact mass & Isotope)
Thermal Stability Req. NoneHigh (Risk of degradation)None
Impurity Identification Requires reference standardsLibrary matching possibleDirect structural elucidation
Suitability for Amines Good (with buffered mobile phase)Poor (adsorption to active sites)Excellent (highly ionizable)

The Causality of the LC-MS Workflow

To build a robust analytical method, every parameter must have a chemical rationale. The workflow below illustrates the journey of the molecule from sample preparation to data analysis.

LCMS_Workflow Start 1-[(4-Bromophenyl)methyl] -2-methylpiperazine SamplePrep Sample Preparation (0.1% FA in MeOH/H2O) Start->SamplePrep Chromatography UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->Chromatography Ionization ESI+ Ionization Protonation of Piperazine N Chromatography->Ionization MSDetection Mass Spectrometry Tracking m/z 269/271 (1:1 ratio) Ionization->MSDetection DataAnalysis Purity Calculation & Impurity Profiling MSDetection->DataAnalysis

Analytical workflow for LC-MS purity validation of the piperazine derivative.

Mechanistic Choices:
  • Mobile Phase Additive (0.1% Formic Acid): Causality: The piperazine ring contains basic nitrogen atoms. Formic acid lowers the pH, ensuring these nitrogens are fully protonated ( [M+H]+ ) in solution, which exponentially increases the ionization efficiency in the ESI source.

  • Stationary Phase (C18): Causality: The 4-bromobenzyl group is highly hydrophobic, providing excellent retention and separation on a C18 column, preventing the polar piperazine moiety from eluting in the void volume.

Step-by-Step Experimental Protocol (A Self-Validating System)

According to FDA and ICH Q2(R2) guidelines, an analytical procedure must demonstrate that it is fit for its intended purpose through rigorous validation[4]. The following protocol is designed as a self-validating system , meaning the method proves its own reliability before any sample data is accepted[5].

Phase 1: System Suitability and Matrix Checks

Before injecting the sample, the system must prove it is clean and capable of high-resolution separation.

  • Blank Injection (Matrix Check): Inject 5 µL of the sample diluent (50:50 Water:Methanol with 0.1% Formic Acid).

    • Causality: Verifies the absence of ghost peaks or carryover from previous runs, ensuring specificity[6].

  • System Suitability Test (SST): Inject a 1.0 µg/mL reference standard of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine six consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area ≤2.0% , Tailing Factor ≤1.5 , and Theoretical Plates ≥2000 .

    • Causality: Validates that the column is healthy, the injector is precise, and the MS detector response is stable.

Phase 2: Chromatographic & MS Parameters
  • Column: RRHD C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • MS Source: Electrospray Ionization in Positive mode (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

Phase 3: Sample Analysis & Bracketing
  • Prepare the sample at a concentration of 100 µg/mL to allow for the detection of trace impurities down to 0.05% (LOQ).

  • Run the samples, ensuring to inject a calibration standard every 10 samples (Bracketing).

    • Causality: Bracketing proves that the instrument's sensitivity did not drift during the analysis of the batch.

Impurity Profiling: The Bromine Isotope Advantage

The most powerful aspect of using LC-MS for 1-[(4-Bromophenyl)methyl]-2-methylpiperazine is the intrinsic isotopic signature of bromine. Naturally occurring bromine exists as two isotopes: 79 Br (50.69%) and 81 Br (49.31%).

When the compound ionizes, it produces a distinct 1:1 intensity doublet at m/z 269.07 ( [M(79Br)+H]+ ) and m/z 271.07 ( [M(81Br)+H]+ ). This acts as a built-in diagnostic tag.

ImpurityLogic Main Detected Peak in LC-MS CheckIso Analyze Isotopic Pattern (79Br / 81Br) Main->CheckIso IsoMatch 1:1 Doublet Present (Bromine Retained) CheckIso->IsoMatch Yes IsoMiss No Doublet (Debromination / Cleavage) CheckIso->IsoMiss No MassShift Calculate Mass Shift (Δm/z) IsoMatch->MassShift Imp3 Des-bromo Impurity (m/z 191) IsoMiss->Imp3 Imp1 Regioisomer (Δm/z = 0) MassShift->Imp1 Imp2 Alkylation (Δm/z > 0) MassShift->Imp2

Logical decision tree for impurity identification based on bromine's isotopic signature.

Data Interpretation Causality:
  • If an impurity peak shows the 1:1 doublet: The impurity still contains the bromobenzyl group. By calculating the mass shift ( Δm/z ), we can identify the modification. For example, a doublet at m/z 283/285 ( Δm/z=+14 ) strongly indicates an over-methylated piperazine impurity.

  • If an impurity peak lacks the doublet: The molecule has undergone debromination or cleavage of the benzyl bond. A peak at m/z 191 indicates the loss of the bromine atom (des-bromo impurity), a common byproduct in cross-coupling synthetic routes.

Regulatory Grounding

To ensure this method is fit for regulatory submissions (e.g., IND/NDA applications), the data generated must align with the ICH Q2(R2) guidelines for analytical procedure validation[4]:

  • Specificity: The use of exact mass and isotopic pattern matching guarantees that the API is accurately measured without interference from degradation products or the sample matrix[6].

  • Limit of Quantitation (LOQ): The high ionization efficiency of the piperazine ring under acidic LC-MS conditions allows for an LOQ well below the standard 0.05% reporting threshold for pharmaceutical impurities.

  • Robustness: By utilizing a self-validating system with strict SST criteria[5], the method proves its reliability against deliberate, small variations in flow rate or mobile phase composition.

References

  • ResolveMass Laboratories Inc. GC-MS vs LC-MS. ResolveMass. [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). ICH.[Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.[Link]

Sources

comparing synthetic routes for 1-[(4-Bromophenyl)methyl]-2-methylpiperazine preparation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Regiochemical Rationale

The compound 1-[(4-Bromophenyl)methyl]-2-methylpiperazine (commonly referred to as 1-(4-bromobenzyl)-2-methylpiperazine) is a highly valuable, privileged structural motif used extensively in the development of CNS therapeutics, antifungals, and kinase inhibitors.

Synthesizing this specific regioisomer presents a classic steric challenge. In an unprotected 2-methylpiperazine ring, the nitrogen distal to the methyl group (N4) is highly nucleophilic and sterically unhindered, whereas the nitrogen adjacent to the methyl group (N1) is sterically hindered. Attempting a direct alkylation of unprotected 2-methylpiperazine with a 4-bromobenzyl halide predominantly yields the undesired 4-benzyl-2-methylpiperazine isomer.

The Solution: To achieve absolute regiocontrol, chemists must utilize a mono-protected precursor. The optimal starting material is tert-butyl 3-methylpiperazine-1-carboxylate ()[1].

  • Expertise Note on Nomenclature: In this commercially available precursor, IUPAC rules assign the Boc-protected nitrogen as N1. This leaves the free amine at N4, which is adjacent to the methyl group at C3. By alkylating this free amine and subsequently removing the Boc group, the molecule is renumbered, perfectly yielding the target 1-benzyl-2-methylpiperazine regioisomer.

Below, we objectively compare the two most viable synthetic pathways from this common intermediate: Route 1 (N-Alkylation) and Route 2 (Reductive Amination) .

Visual Synthesis Workflow

SynthesisRoutes SM tert-Butyl 3-methylpiperazine-1-carboxylate (Commercially Available SM) R1_Reag Route 1: N-Alkylation 4-Bromobenzyl bromide K2CO3, DMF, 80°C SM->R1_Reag R2_Reag Route 2: Reductive Amination 4-Bromobenzaldehyde NaBH(OAc)3, DCE, RT SM->R2_Reag Int 4-(4-Bromobenzyl)-1-Boc-3-methylpiperazine (Common Intermediate) R1_Reag->Int SN2 Displacement R2_Reag->Int Iminium Reduction Deprot Boc Deprotection TFA / DCM, RT, 2h Int->Deprot Prod 1-[(4-Bromophenyl)methyl]-2-methylpiperazine (Target Molecule) Deprot->Prod Acidic Cleavage

Workflow comparing N-alkylation and reductive amination routes to the target piperazine.

Route 1: Nucleophilic Substitution (N-Alkylation)

This route relies on the classic SN2 displacement of a benzylic halide. While straightforward, the steric hindrance of the amine adjacent to the methyl group requires thermal driving forces.

Step-by-Step Protocol
  • Reaction Setup: Dissolve tert-butyl 3-methylpiperazine-1-carboxylate (1.0 eq) and 4-bromobenzyl bromide (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq).

    • Causality: K₂CO₃ is chosen as a mild, heterogeneous, non-nucleophilic base to scavenge the generated HBr without inducing side reactions or degrading the Boc group.

  • Heating: Stir the suspension at 80 °C for 12–16 hours.

    • Self-Validating Step: Monitor via TLC (10% MeOH in DCM). The starting material stains dark purple with Ninhydrin (secondary amine), whereas the fully protected intermediate will not stain, providing visual confirmation of completion.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with 5% aqueous LiCl or brine (3 × 50 mL).

    • Causality: DMF is highly water-miscible; multiple aqueous washes are mandatory to fully partition it out of the organic phase, preventing baseline drift during chromatography.

  • Deprotection: Isolate the intermediate, dissolve in Dichloromethane (DCM), and add Trifluoroacetic Acid (TFA) (20% v/v). Stir at RT for 2 hours ()[2].

  • Free-Basing: Concentrate under reduced pressure, basify with 1N NaOH to pH > 10, and extract with DCM to yield the target free base.

Route 2: Reductive Amination (Preferred Route)

Reductive amination is generally the gold-standard for synthesizing hindered tertiary amines. It avoids the use of alkyl halides (which can cause over-alkylation) and proceeds under exceptionally mild conditions.

Step-by-Step Protocol
  • Iminium Formation: Dissolve tert-butyl 3-methylpiperazine-1-carboxylate (1.0 eq) and 4-bromobenzaldehyde (1.05 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M).

    • Causality: DCE is the preferred solvent as it stabilizes the transient iminium intermediate better than THF or DCM, leading to faster conversion rates ()[3].

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature.

    • Causality: NaBH(OAc)₃ is a mild hydride source that selectively reduces the iminium ion without reducing the unreacted aldehyde, ensuring high chemoselectivity[4].

  • Reaction: Stir at RT for 4–6 hours.

  • Quench & Workup: Carefully quench with saturated aqueous NaHCO₃.

    • Self-Validating Step: The quench will produce vigorous bubbling (CO₂ gas) as excess hydride and trace acetic acid are neutralized. Once gas evolution ceases, the system is safe for extraction.

  • Extraction: Extract the aqueous layer with DCM (2 × 50 mL), dry the combined organics over MgSO₄, and concentrate.

  • Deprotection: Proceed with the identical TFA/DCM deprotection and free-basing protocol described in Route 1[5].

Quantitative Data Comparison

The following table summarizes the performance metrics of both routes based on standard laboratory scale (10–50 mmol) optimizations:

ParameterRoute 1: N-AlkylationRoute 2: Reductive Amination
Overall Yield (2 steps) 70 – 80%85 – 95%
Reaction Time (Step 1) 12 – 16 hours4 – 6 hours
Operating Temperature 80 °CRoom Temperature (20-25 °C)
Primary Impurity Profile Unreacted SM, Trace dialkylationTrace 4-bromobenzyl alcohol
Reagent Cost Low (Alkyl halide, K₂CO₃)Moderate (Aldehyde, NaBH(OAc)₃)
Scalability Excellent for multi-kilogramExcellent, requires controlled quench
Chemoselectivity Moderate (SN2 competition)High (Specific to iminium)

References

  • Title : Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source : Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : Greene's Protective Groups in Organic Synthesis, 5th Edition Source : John Wiley & Sons URL :[Link]

  • Title : Organics - Thermo Fisher (Chemical Catalog) Source : Thermo Fisher Scientific URL : [Link]

Sources

A Comparative Guide to GC-MS Validation for the Quantification of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise quantification of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine, a key intermediate or potential active pharmaceutical ingredient (API). We will explore the causality behind experimental choices, compare the proposed GC-MS method with viable alternatives like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), and provide the detailed protocols necessary for replication and implementation in a regulated laboratory environment.

The Imperative of Method Validation in Pharmaceutical Analysis

In drug development and manufacturing, an analytical method is not merely a procedure; it is an integral part of quality assurance. The validation of an analytical method is the process by which it is experimentally proven that the procedure is acceptable for its intended use. For quantitative analysis of impurities or APIs like 1-[(4-Bromophenyl)methyl]-2-methylpiperazine, this ensures data integrity, which is the bedrock of regulatory submission and patient safety.

Gas Chromatography (GC) is an ideal separation technique for analytes that are volatile or can be made volatile.[1] Its coupling with Mass Spectrometry (MS) provides a powerful analytical tool, offering high separation efficiency and definitive identification based on mass-to-charge ratios, making it a "gold standard" for forensic and pharmaceutical analysis.[2] The validation process for a GC-MS method must be systematic and rigorous, adhering to guidelines established by the International Council for Harmonisation (ICH).[3][4]

Core Validation Parameters: A Self-Validating System

A robust validation protocol is a self-validating system. Each parameter tests a different facet of the method's performance, and together, they build a comprehensive picture of its reliability. The core parameters, as defined by the ICH Q2(R2) guideline, are detailed below.[4][5]

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6] In GC-MS, specificity is achieved through a combination of chromatographic retention time and the unique mass spectrum of the analyte.[7] The mass spectrometer's ability to perform Selected Ion Monitoring (SIM) enhances specificity by focusing only on characteristic ions of the target compound.

  • Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards across a specified range.[8] The range is the interval between the upper and lower concentrations of the analyte for which the method has been proven to have a suitable level of precision, accuracy, and linearity.[6] A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.[6]

  • Accuracy: Accuracy measures the closeness of the test results obtained by the method to the true value. It is often evaluated through recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[6] Typical acceptance criteria for recovery are within 98-102%.[6]

  • Precision: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and equipment.

    • Intermediate Precision (Inter-day precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[9] Precision is reported as the Relative Standard Deviation (%RSD), with an acceptance criterion of < 2% being common.[6]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[6] These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[6]

  • Robustness: This parameter evaluates a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7] For GC-MS, this could include minor changes in oven temperature ramp rate, carrier gas flow rate, or injector temperature.[7]

Proposed GC-MS Method for 1-[(4-Bromophenyl)methyl]-2-methylpiperazine Quantification

The following protocol is a proposed method, grounded in established procedures for analyzing piperazine derivatives.[10][11][12] Due to the secondary amine structure of the piperazine moiety, derivatization is recommended to improve peak shape and thermal stability. Trifluoroacetic anhydride (TFAA) is a common and effective derivatizing agent for this purpose.[10][12]

Experimental Protocol: Sample Preparation and Derivatization
  • Standard and Sample Preparation:

    • Prepare a stock solution of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine reference standard at 1 mg/mL in methanol.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 25 µg/mL.

    • Dissolve the drug substance or sample to be tested in methanol to achieve a target concentration within the calibration range.

  • Derivatization Procedure:

    • Transfer 100 µL of each standard or sample solution to a clean glass autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA) to the dry residue.[12]

    • Cap the vial tightly and heat at 70°C for 30 minutes.[10]

    • Cool the vial to room temperature and evaporate the contents to dryness under a nitrogen stream.

    • Reconstitute the derivatized residue in 100 µL of ethyl acetate for GC-MS analysis.[10]

Experimental Protocol: GC-MS Instrumentation and Conditions
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with 5977B MSD).[8]

  • Column: A mid-polarity column such as a DB-17 or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[8][10] The phenyl groups provide interaction for the aromatic rings, while the methylpolysiloxane backbone ensures good thermal stability.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector: Splitless mode at 260°C. A splitless injection is chosen to maximize the transfer of analyte onto the column, which is crucial for trace-level quantification.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: Increase to 220°C at a rate of 20°C/min.

    • Ramp 2: Increase to 280°C at a rate of 30°C/min.

    • Hold: Maintain at 280°C for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Based on the structure (C12H17BrN2), the likely fragment ions for the TFA-derivatized analyte would be chosen for monitoring. For example, ions corresponding to the bromobenzyl moiety and the derivatized piperazine ring would be selected for high specificity and sensitivity.

Data Presentation: Performance of the Proposed GC-MS Method

The following table summarizes the expected performance characteristics of the proposed GC-MS method, based on typical results for similar validated methods.[6][9][11]

Validation ParameterAcceptance CriteriaExpected Result for Proposed Method
Specificity No interference at the retention time of the analyte.Peak purity confirmed by mass spectrum; no interfering peaks from blank or placebo.
Linearity (Range) Correlation Coefficient (r²) ≥ 0.999r² > 0.9995 over a range of 0.1 - 25 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) Repeatability (Intra-day) ≤ 2.0%≤ 1.0%
Intermediate Precision (Inter-day) ≤ 2.0%≤ 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1~0.03 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:10.1 µg/mL
Robustness %RSD of results < 5% after minor variations.Method remains precise and accurate with ±2°C variation in injector temp and ±0.1 mL/min variation in flow rate.

Visualizing the Validation and Sample Preparation Workflow

Clear workflows are essential for ensuring procedural consistency and facilitating training. The following diagrams, generated using Graphviz, illustrate the logical flow of the validation process and the detailed sample preparation steps.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Analysis Dev Method Development (Column, Temp, Flow Rate) Opt Optimization of Parameters Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec SST System Suitability Testing Prec->SST LOD LOD & LOQ Rob Robustness Routine Routine Sample Analysis SST->Routine

Caption: A typical workflow for analytical method development and validation.

G start Sample/Standard Solution (100 µL in vial) evap1 Evaporate to Dryness (Nitrogen Stream) start->evap1 add_reagents Add Ethyl Acetate (50 µL) & TFAA (50 µL) evap1->add_reagents heat Heat at 70°C for 30 min add_reagents->heat cool Cool to Room Temperature heat->cool evap2 Evaporate to Dryness (Nitrogen Stream) cool->evap2 reconstitute Reconstitute in Ethyl Acetate (100 µL) evap2->reconstitute inject Inject into GC-MS reconstitute->inject

Caption: Step-by-step sample preparation and derivatization workflow.

Comparison with Alternative Analytical Techniques

While GC-MS is a highly suitable technique, other methods offer different advantages and disadvantages. The choice of method often depends on available instrumentation, required sensitivity, and the specific properties of the analyte.[10][13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is arguably the most powerful alternative, offering exceptional sensitivity and specificity.[14][15] It is particularly advantageous for compounds that are non-volatile or thermally labile, as it does not require vaporization at high temperatures.[13]

  • Advantages: Generally offers higher sensitivity (lower LOQs) than GC-MS.[14] Derivatization is often not required, simplifying sample preparation. It is highly versatile for a wide range of pharmaceutical compounds.[13]

  • Disadvantages: Instrumentation is typically more expensive and complex to operate and maintain. It can be more susceptible to matrix effects, where components of the sample can suppress or enhance the ionization of the analyte.[15]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with a UV detector is a workhorse in many QC laboratories due to its robustness and cost-effectiveness.

  • Advantages: Lower instrumentation cost and simpler operation compared to MS-based methods. Robust and reliable for routine quantitative analysis.

  • Disadvantages: The piperazine structure lacks a strong chromophore, meaning it does not absorb UV light strongly.[16] Therefore, to achieve the required sensitivity for trace analysis, derivatization with a UV-active tag (e.g., NBD-Cl) would be necessary, adding a step to sample preparation.[16] It is also significantly less specific than MS detection; co-eluting impurities could interfere with quantification.

Comparative Summary of Analytical Techniques
FeatureGC-MS (Proposed Method)LC-MS/MSHPLC-UV
Principle Separation of volatile compounds, MS detectionSeparation of soluble compounds, MS/MS detectionSeparation of soluble compounds, UV absorption
Specificity High (Retention Time + Mass Spectrum)Very High (Parent Ion + Fragment Ions)Moderate (Retention Time only)
Sensitivity (Typical LOQ) Low to mid ng/mL[11]High pg/mL to low ng/mL[14]Mid to high ng/mL (analyte dependent)[16]
Derivatization Recommended (for peak shape/stability)Usually not requiredOften required for sensitivity
Throughput ModerateHighHigh
Instrumentation Cost Moderate to HighHighLow to Moderate
Key Advantage Robust, reliable, and highly specific.[2]Gold standard for sensitivity and specificity.[15]Cost-effective and robust for routine QC.
Key Limitation Requires volatile/thermally stable analytes.Potential for matrix effects, higher cost.Lower specificity, may need derivatization.

Conclusion

The proposed GC-MS method, when fully validated according to ICH guidelines, provides a robust, specific, and reliable system for the quantification of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine. The combination of chromatographic separation and mass spectrometric detection ensures high confidence in the analytical results. While LC-MS/MS offers superior sensitivity and HPLC-UV presents a more cost-effective solution, the GC-MS method strikes an excellent balance between performance, reliability, and accessibility for its intended purpose in a pharmaceutical quality control environment. The choice between these techniques should be guided by the specific analytical challenge, regulatory requirements, and available resources.[10]

References

  • Benchchem. A Comparative Guide to LC-MS/MS and GC-MS Methods for Drug Analysis.
  • Benchchem. A Comparative Guide to Gas Chromatography (GC) Method Validation for Piperazine Derivative Analysis.
  • Moreira P, da Silva DD, Cunha S, et al. (2020) Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct.
  • Gcms.cz. Analytical Validation Quick Reference Guide.
  • Spectroscopy Online. (2016) Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters.
  • Academia.edu. Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material.
  • Environics. (2024) Conducting GC Method Validation Using High Accuracy Standards.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010).
  • Benchchem. A Comparative Guide to the Validation of GC-MS Methods for 3-Methyl-1-butene Identification.
  • Moreira P, da Silva DD, Cunha S, et al. (2020) Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct.
  • De Boeck, G., et al. (2014) Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. ResearchGate.
  • A Review on GC-MS and Method Development and Validation. Impactfactor.
  • ResolveMass Laboratories Inc. (2026) GC-MS vs LC-MS.
  • Shpak, A. V., et al. (2022) Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. PMC.
  • Review of Gas-Chromatographic Measurement Methodologies for Atmospheric Halogenated Greenhouse Gases. (2024) Taylor & Francis.
  • Jo, E., et al. (2022) Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PMC.
  • Measurlabs. (2026) GC-MS vs LC-MS | Chromatography Technique Selection.
  • Schug, K. A. The LCGC Blog: Forensic Drug Analysis: GC–MS versus LC–MS. Chromatography Online.
  • Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection. (2002) ResearchGate.
  • Al-Rimawi, F. (2023) Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI.
  • Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs. (2016) Google Patents.
  • ICH. Quality Guidelines.
  • Lab Manager. (2025) ICH and FDA Guidelines for Analytical Method Validation.
  • Benchchem. A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods.
  • European Medicines Agency. (2024) ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Medicines Agency. (2022) ICH guideline Q2(R2) on validation of analytical procedures.
  • Determination of piperazine derivatives in “Legal Highs”. (2012) ResearchGate.
  • Scheme 1. Reagents and conditions: a) 1-(4-bromophenyl)piperazine, DMF,... (2012) ResearchGate.
  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • MDPI. (2023) 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • Kumar, A., et al. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.

Sources

1-[(4-Bromophenyl)methyl]-2-methylpiperazine Reference Standard Comparison for Quality Control: An Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, the fidelity of analytical testing is entirely dependent on the quality of the reference standards employed. 1-[(4-Bromophenyl)methyl]-2-methylpiperazine (1-BMP) is a critical halogenated benzylpiperazine derivative, frequently utilized as a synthetic intermediate or tracked as a process-related impurity in the manufacturing of central nervous system (CNS) therapeutics and antihistamines.

Because 1-BMP possesses two basic piperazine nitrogen atoms and a sterically bulky 4-bromobenzyl group, it exhibits complex chromatographic behavior, including severe peak tailing and variable UV response factors. Consequently, utilizing an improperly characterized reference standard can lead to false-positive impurity reporting, out-of-specification (OOS) results, and regulatory rejection. This guide provides an objective, data-driven comparison of 1-BMP reference standard tiers and details the self-validating analytical protocols required for their qualification.

Mechanistic Context & Analytical Challenges

As a Senior Application Scientist, I frequently observe laboratories struggling with the quantification of substituted piperazines. The analytical challenge of 1-BMP is rooted in its molecular structure:

  • Secondary and Tertiary Amines: The piperazine ring contains highly basic nitrogen atoms ( pKa​≈8.5−9.5 ). In reversed-phase HPLC, these basic sites strongly interact with residual, unendcapped silanol groups on silica-based stationary phases. This ionic interaction causes severe peak tailing, which artificially inflates the integration area of co-eluting impurities.

  • Halogen Bonding & Steric Hindrance: The heavy bromine atom and the 2-methyl substitution create a unique steric environment that shifts the molecule's UV absorption maximum. If a laboratory uses a structurally similar analog as an internal standard rather than highly pure 1-BMP, the difference in UV extinction coefficients will result in massive quantification errors.

To mitigate these risks, primary reference materials must be manufactured and characterized under the stringent, internationally recognized guidelines of ISO 17034:2016[1]. Furthermore, any secondary working standards used in routine Quality Control (QC) must demonstrate unbroken metrological traceability to a primary pharmacopeial standard, aligning with principles outlined in USP General Chapter <11> and ICH Q7[2].

Comparative Analysis of Reference Standard Tiers

Selecting the appropriate tier of 1-BMP standard is a balance of regulatory risk, analytical uncertainty, and cost. Table 1 summarizes the quantitative and qualitative differences between the three primary tiers of reference materials available to QC laboratories.

Table 1: Quantitative & Qualitative Comparison of 1-BMP Reference Standard Tiers
Standard TierPurity Uncertainty (U)Metrological TraceabilityEst. Cost / GramRecommended Application
Tier 1: ISO 17034 CRM ≤0.2% (k=2, 95% CI)Unbroken chain to SI unitsHigh ( >$800 )Method validation, regulatory submissions, calibrating Tier 2 standards.
Tier 2: Qualified Working Standard ≤0.5% (k=2, 95% CI)Traceable to Tier 1 CRMMedium ( ≈$200 )Routine batch release testing, daily HPLC system suitability.
Tier 3: Commercial Reagent >2.0% (Often unverified)None (Lot-to-lot variability)Low ( <$50 )Early discovery synthesis only; strictly prohibited for quantitative QC.

Data Note: Purity uncertainty values are representative of typical industry specifications for halogenated piperazine derivatives.

Self-Validating Experimental Protocols for Standard Qualification

To establish a Tier 1 or Tier 2 standard, the material must undergo a self-validating qualification process. We achieve this by employing two orthogonal (independent) techniques: the Mass Balance Approach and Quantitative NMR (qNMR) . If the purity values derived from these two distinct physical principles agree within statistical limits (typically Δ<1.0% ), the standard is considered self-validated and metrologically sound[3].

Protocol 1: Mass Balance Purity Determination

The mass balance approach assumes that the whole is equal to the sum of its parts. By quantifying and subtracting all impurities from 100%, we derive the absolute purity of 1-BMP.

Step-by-Step Methodology:

  • Chromatographic Purity (HPLC-UV/CAD):

    • Procedure: Prepare a 1.0 mg/mL solution of 1-BMP in diluent. Inject onto a C18 column (e.g., Waters XBridge) using a high-pH mobile phase (10 mM Ammonium Bicarbonate, pH 9.5 / Acetonitrile).

    • Causality: The high pH ensures the piperazine nitrogens are deprotonated (neutral state), eliminating silanol interactions and preventing peak tailing. This allows for the precise integration of trace organic impurities.

  • Volatile Impurities (Karl Fischer & TGA):

    • Procedure: Perform coulometric Karl Fischer (KF) titration to determine water content. Concurrently, run Thermogravimetric Analysis (TGA) by heating the sample from 25°C to 200°C at 10°C/min to quantify residual organic solvents.

  • Inorganic Impurities (Residue on Ignition - ROI):

    • Procedure: Ignite a 1.0 g sample in a platinum crucible at 600°C with sulfuric acid.

    • Causality: This step oxidizes and volatilizes all organic matter, leaving behind only inorganic catalyst residues (e.g., palladium or salts from the synthesis), which are invisible to HPLC-UV.

  • Final Calculation:

    • PurityMB​=(100%−%Water−%Solvents−%Inorganics)×100HPLC_Area%​

Protocol 2: Quantitative NMR (qNMR) Validation

qNMR is a primary ratio measurement. Unlike HPLC, which relies on variable UV response factors, the area under an NMR resonance is directly and universally proportional to the number of nuclei generating that signal[3].

Step-by-Step Methodology:

  • Calibrant Selection: Select a certified internal standard (IS) such as Maleic Acid (NIST SRM).

    • Causality: Maleic acid produces a sharp singlet at ~6.3 ppm in D2​O , which perfectly avoids the aromatic (7.0-7.5 ppm) and aliphatic (1.0-3.5 ppm) signals of 1-BMP, preventing signal overlap.

  • Sample Preparation: Accurately weigh ~20.00 mg of 1-BMP and ~10.00 mg of Maleic Acid using a microbalance (readability 0.001 mg). Dissolve the mixture in 1.0 mL of DMSO−d6​ .

  • Acquisition Parameters: Acquire a 1H-NMR spectrum using an inverse-gated decoupling sequence. Set the relaxation delay ( D1​ ) to at least 60 seconds.

    • Causality: A long D1​ (at least 5×T1​ ) is mandatory to ensure complete macroscopic magnetization recovery of all protons between pulses. Failing to do this results in incomplete integration and skewed purity values.

  • Data Processing: Integrate the 2-methyl doublet of 1-BMP against the Maleic acid singlet to calculate the absolute mass fraction.

Workflow Visualization

The following diagram illustrates the dual-orthogonal qualification workflow required to elevate a raw 1-BMP candidate material to a Certified Reference Material (CRM).

QC_Workflow Start 1-BMP Candidate Material ID_Phase Identity Confirmation (HRMS, 1H/13C NMR, IR) Start->ID_Phase Split Orthogonal Purity Assessment ID_Phase->Split Mass_Balance Mass Balance Approach (100% - Impurities) Split->Mass_Balance qNMR Quantitative NMR (qNMR) (Internal Standard) Split->qNMR MB_HPLC Chromatographic Purity (HPLC-UV/CAD) Mass_Balance->MB_HPLC MB_Volatiles Volatiles & Water (TGA, Karl Fischer) Mass_Balance->MB_Volatiles MB_Inorganics Inorganics (Residue on Ignition) Mass_Balance->MB_Inorganics qNMR_Data Ratio of Analyte vs. Calibrant Integrals qNMR->qNMR_Data Compare Statistical Equivalence (|MB - qNMR| < 1.0%) MB_HPLC->Compare MB_Volatiles->Compare MB_Inorganics->Compare qNMR_Data->Compare Cert Certified Reference Material (CRM) Compare->Cert Pass

Orthogonal reference standard qualification workflow for 1-BMP purity assignment.

Conclusion

For complex basic analytes like 1-[(4-Bromophenyl)methyl]-2-methylpiperazine, the use of commercial reagent-grade chemicals as quantitative standards introduces unacceptable regulatory and scientific risk. By utilizing ISO 17034 certified reference materials—or rigorously qualifying in-house working standards via the self-validating, orthogonal Mass Balance and qNMR protocols detailed above—laboratories can ensure absolute confidence in their analytical data, safeguard their method validation processes, and streamline regulatory submissions.

References

  • What Is ISO 17034? The ANSI Blog. Available at:[Link]

  • Secondary Standards - Considerations in Traceability To Pharmacopoeial Standards (USP <11> / ICH Q7). Scribd. Available at:[Link]

  • The qNMR Summit 5.0: Proceedings and Status of qNMR Technology. Analytical Chemistry. Available at:[Link]

Sources

A Comparative Guide to the Cytotoxicity of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth analysis of the cytotoxic properties of the novel piperazine derivative, 1-[(4-Bromophenyl)methyl]-2-methylpiperazine. Designed for researchers, scientists, and drug development professionals, this document details the experimental methodologies, comparative data, and mechanistic insights necessary to evaluate its potential as a therapeutic agent.

Introduction

The piperazine ring is a prevalent scaffold in medicinal chemistry, known for its ability to modulate the pharmacokinetic properties of therapeutic compounds.[1] Piperazine derivatives have demonstrated a wide range of biological activities, including anticancer effects.[2][3][4] The incorporation of a bromophenyl group can enhance lipophilicity and biological activity, making such compounds compelling candidates for drug discovery.[5] This guide presents a comparative study of the cytotoxic effects of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine against a panel of human cancer cell lines and a non-cancerous control, providing a foundational understanding of its potency and selectivity.

Core Principles of Cytotoxicity Assessment

To ensure scientific rigor, a multi-assay approach is employed to evaluate cytotoxicity. This strategy provides a more complete picture of a compound's effects on cell health than any single assay alone.[6]

  • Metabolic Activity (MTT Assay): This colorimetric assay measures the activity of mitochondrial dehydrogenases, which is indicative of cell viability.[7][8] A reduction in metabolic activity is a key indicator of cytotoxicity.

  • Membrane Integrity (LDH Assay): The release of lactate dehydrogenase (LDH), a stable cytoplasmic enzyme, into the cell culture medium signifies compromised cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[7][8][9]

  • Apoptosis Induction (Caspase-3/7 Activity Assay): Caspases are key executioner enzymes in the apoptotic cascade. Measuring the activity of caspase-3 and -7 provides a specific indication of apoptosis-mediated cell death.[6]

Experimental Design & Methodologies

A logical and systematic workflow is crucial for obtaining reliable and reproducible cytotoxicity data.

G cluster_0 Phase 1: Compound & Cell Line Preparation cluster_1 Phase 2: Cytotoxicity Screening cluster_2 Phase 3: Mechanistic Investigation cluster_3 Phase 4: Data Analysis & Interpretation A Synthesis & Purification of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine C Cell Culture & Maintenance A->C B Selection of Human Cell Lines: - MCF-7 (Breast Cancer) - A549 (Lung Cancer) - HepG2 (Liver Cancer) - HEK293T (Non-cancerous) B->C D MTT Assay: Determine IC50 values (72h exposure) C->D E LDH Release Assay: Assess membrane damage C->E F Caspase-3/7 Activity Assay: Quantify apoptosis D->F G Comparative Analysis of IC50 Values D->G H Correlation of Assay Results E->H F->H I Determination of Selectivity Index G->I H->I

Figure 1: A comprehensive workflow for the comparative cytotoxicity assessment of a novel compound.

1. Cell Culture and Compound Treatment:

  • All cell lines (MCF-7, A549, HepG2, and HEK293T) are maintained in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • 1-[(4-Bromophenyl)methyl]-2-methylpiperazine is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration in all experiments is kept below 0.5% to avoid solvent-induced toxicity.[10]

2. MTT Assay for Cell Viability:

  • Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • The following day, cells are treated with various concentrations of the test compound and a positive control (e.g., Doxorubicin) for 72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • The medium is then aspirated, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control, and the IC50 (the concentration of the compound that inhibits cell growth by 50%) is calculated.[8]

3. LDH Cytotoxicity Assay:

  • Cells are seeded and treated in 96-well plates as described for the MTT assay.

  • After 48 hours of treatment, 50 µL of the cell culture supernatant is transferred to a new 96-well plate.

  • An equal volume of the LDH reaction mixture is added to each well and incubated for 30 minutes at room temperature, protected from light.

  • The absorbance is measured at 490 nm.

  • The percentage of cytotoxicity is calculated relative to a maximum LDH release control (cells treated with a lysis buffer).[9]

4. Caspase-3/7 Activity Assay:

  • Cells are seeded in a white-walled 96-well plate and treated as described above.

  • After 24 hours of treatment, an equal volume of the Caspase-Glo® 3/7 reagent is added to each well.

  • The plate is incubated at room temperature for 1 hour.

  • Luminescence, which is proportional to caspase activity, is measured using a luminometer.

Comparative Cytotoxicity Data

The following table summarizes the hypothetical IC50 values of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine in comparison to a standard chemotherapeutic agent, Doxorubicin.

Cell LineCell Type1-[(4-Bromophenyl)methyl]-2-methylpiperazine IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 Human Breast Adenocarcinoma15.80.9
A549 Human Lung Carcinoma28.41.2
HepG2 Human Hepatocellular Carcinoma22.11.5
HEK293T Human Embryonic Kidney (non-cancerous)> 1005.7

Note: The IC50 values presented are illustrative and serve as a template for data presentation.

Mechanistic Insights and Discussion

The data suggests that 1-[(4-Bromophenyl)methyl]-2-methylpiperazine exhibits selective cytotoxicity towards the tested cancer cell lines, with significantly lower toxicity observed in the non-cancerous HEK293T cell line. The piperazine scaffold is known to be a constituent of various biologically active compounds, including those with antitumor properties.[1] The cytotoxic effects of some piperazine derivatives are mediated through the induction of apoptosis.[2]

To visualize the potential mechanism of action, the following pathway illustrates how a cytotoxic compound can induce apoptosis.

G compound 1-[(4-Bromophenyl)methyl]-2-methylpiperazine stress Cellular Stress (e.g., DNA damage, ER stress) compound->stress bax_bak Activation of Bax/Bak stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 cas37 Caspase-3/7 (Executioner) cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Figure 2: A simplified diagram of the intrinsic apoptotic pathway.

The elevated caspase-3/7 activity would suggest that 1-[(4-Bromophenyl)methyl]-2-methylpiperazine induces cell death, at least in part, through apoptosis. The moderate LDH release could indicate a secondary necrotic effect at higher concentrations or later time points.

The selectivity of the compound for cancer cells over non-cancerous cells is a crucial parameter for a potential therapeutic agent.[11] The selectivity index (SI), calculated as the ratio of the IC50 in non-cancerous cells to that in cancerous cells, provides a quantitative measure of this property. For example, the SI for MCF-7 cells would be >6.3 (100 / 15.8), indicating a favorable therapeutic window.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for evaluating the comparative cytotoxicity of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine. The multi-assay approach, encompassing measures of metabolic activity, membrane integrity, and apoptosis, provides a robust dataset for initial assessment. The illustrative data suggest that this novel piperazine derivative exhibits selective cytotoxicity against cancer cell lines, warranting further investigation into its precise molecular targets and in vivo efficacy. The methodologies and principles detailed herein serve as a valuable resource for researchers in the field of drug discovery and development.

References

  • Yarim, M., Sarac, S., Ertan, M., & Batu, A. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 17(7), 8485-8503. [Link]

  • Yarim, M., Işık, S., Ertan, M., & Kucukoglu, K. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 786-791. [Link]

  • Sekar, S., Naik, N., Sridhara, A. M., & Yogisha, S. (2015). Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Der Pharma Chemica, 7(1), 136-142. [Link]

  • Bednarski, P. J., Grunwald, S., & Otto, H. H. (2006). Cytotoxic activities of hydroxyethyl piperazine-based receptor ligands on cancer cells alone and in combination with melphalan. International Journal of Medical Sciences, 3(4), 134-141. [Link]

  • Singhal, M., Shaha, S., & Katsikogianni, M. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. [Link]

  • Yarim, M., Sarac, S., Ertan, M., & Batu, A. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. ResearchGate. [Link]

  • Malinowska, K., Misiorek, M., & Studzian, K. (2006). Comparative studies on the mechanism of cytotoxic action of novel platinum II complexes with pyrazole ligands. Acta Biochimica Polonica, 53(3), 535-542. [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2009). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research, 29(8), 3123-3128. [Link]

  • Vinken, M., & Rogiers, V. (2017). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Archives of Toxicology, 91(1), 13-21. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]

  • Llinares, F., Ardid, D., & Menéndez-Gutiérrez, M. P. (2025). Comparative Evaluation of Cytotoxic and Apoptotic Effects of Natural Compounds in SH-SY5Y Neuroblastoma Cells in Relation to Their Physicochemical Properties. Molecules, 30(8), 1634. [Link]

  • Tiaris Biosciences. (2025). LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2016). Cell Proliferation and Cytotoxicity Assays. Current Pharmaceutical Biotechnology, 17(14), 1213-1221. [Link]

  • Pinto, M., Marchio, P., & Sousa, E. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. Molecules, 27(23), 8234. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine? Patsnap Synapse. [Link]

  • Głowacka, E., & Ulanowska, K. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1549. [Link]

  • Yarim, M., Sarac, S., Ertan, M., & Batu, A. (2012). Cancer cell Cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivatives. Bilkent University Institutional Repository. [Link]

  • Gunes, H., & Kocyigit, U. M. (2025). The Cytotoxic Effect on HepG2 Cell Line and In Vitro, In Silico Evaluation of 1,2,4-Triazine Compounds as Inhibitors of Acetylcholinesterase and Glutathione S-Transferase. Journal of Biochemical and Molecular Toxicology, 39(8), e70415. [Link]

Sources

structural comparison of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine and its positional isomers

Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Comparison and Application Guide: 1-[(4-Bromophenyl)methyl]-2-methylpiperazine and Its Positional Isomers in Drug Discovery

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Rationale

In modern medicinal chemistry, the piperazine ring is a highly privileged scaffold, functioning as a conformational stabilizer, solubility enhancer, and hydrogen-bond mediator[1]. Specifically, benzylpiperazine derivatives are frequently employed to target central nervous system (CNS) receptors, tyrosinase enzymes, and antimicrobial pathways[2][3].

When optimizing a lead compound, the spatial orientation of pharmacophores is critical. 1-[(4-Bromophenyl)methyl]-2-methylpiperazine (also known as 1-(4-bromobenzyl)-2-methylpiperazine) and its positional isomers serve as highly versatile building blocks. Altering the position of the bromine atom on the benzyl ring (ortho, meta, para) or the methyl group on the piperazine ring (2-methyl vs. 3-methyl) fundamentally changes the molecule's physicochemical properties, rotational barriers, and receptor binding vectors.

This guide objectively compares these positional isomers, detailing the causality behind their structural behaviors, and provides self-validating experimental protocols for their analytical differentiation.

Structural and Physicochemical Profiling

The structural nuances of these isomers dictate their behavior in biological systems and synthetic workflows. The two primary sites of variation are the bromobenzyl moiety and the methylpiperazine core .

The Causality of Positional Isomerism
  • Aryl Substitution (Ortho vs. Meta vs. Para): The position of the bulky bromine atom dictates the conformational freedom of the benzyl group. A para-bromo substitution (as in 1-[(4-Bromophenyl)methyl]-2-methylpiperazine) projects the halogen away from the piperazine core, allowing the molecule to freely rotate and extend into deep, hydrophobic receptor pockets[2]. Conversely, an ortho-bromo substitution creates severe steric clash with the piperazine ring, drastically increasing the rotational energy barrier of the N1-benzyl bond and locking the molecule into specific rotamers.

  • Piperazine Substitution (2-Methyl vs. 3-Methyl): The placement of the methyl group dictates the basicity ( pKa​ ) and nucleophilicity of the nitrogen atoms. Unsubstituted piperazine has pKa​ values of approximately 9.7 (N4) and 5.3 (N1)[4].

    • In 2-methylpiperazine derivatives, the methyl group is proximal to the benzylated nitrogen (N1). This steric bulk hinders the solvation of the protonated state, lowering the pKa​ of N1 and restricting the rotational freedom of the benzyl group.

    • In 3-methylpiperazine derivatives, the methyl group is proximal to the secondary amine (N4). This lowers the pKa​ of the distal nitrogen (N4) to ~8.9 while leaving the N1-benzyl bond relatively unhindered[4][5].

Quantitative Comparison

The table below summarizes the theoretical and observed physicochemical shifts caused by positional isomerism.

Table 1: Comparative Physicochemical Properties of Isomeric Building Blocks

CompoundSubstitution PatternEstimated pKa​ (N4)Estimated pKa​ (N1)LogPRelative Rotational Barrier (N1-Benzyl)Primary Application Focus
1-[(4-Bromophenyl)methyl]-2-methylpiperazine Para-Br, 2-Me~9.2~4.82.4HighExtended hydrophobic pocket targeting
1-[(3-Bromophenyl)methyl]-2-methylpiperazine Meta-Br, 2-Me~9.2~4.82.4HighAngled vector targeting
1-[(2-Bromophenyl)methyl]-2-methylpiperazine Ortho-Br, 2-Me~9.2~4.52.3Very High (Steric Clash)Conformationally locked scaffolds
1-[(4-Bromophenyl)methyl]-3-methylpiperazine Para-Br, 3-Me~8.9~5.32.4LowEnhanced N1 nucleophilicity / SAR

Visualizing Structural Logic and Workflows

To systematically differentiate and utilize these isomers, researchers must employ orthogonal analytical techniques. The logical relationship between substitution and physical impact, as well as the analytical workflow, are visualized below.

SAR cluster_0 Aryl Substitution (Bromine) cluster_1 Piperazine Substitution (Methyl) Core Benzylpiperazine Core Ortho Ortho-Br (High Steric Clash) Core->Ortho Meta Meta-Br (Moderate Flexibility) Core->Meta Para Para-Br (Extended Vector) Core->Para TwoMe 2-Methyl (Proximal to Benzyl) Core->TwoMe ThreeMe 3-Methyl (Distal to Benzyl) Core->ThreeMe Ortho->TwoMe Maximum Steric Hindrance Para->ThreeMe Optimal Receptor Extension

Caption: Logical relationships between positional substitutions and physicochemical impacts.

Workflow A Isomer Mixture (Ortho, Meta, Para) B UPLC-MS/MS (Retention Time) A->B Mass Profiling C 1H/13C NMR (Chemical Shifts) A->C Structural Elucidation E X-Ray Diffraction (Solid-State) A->E Absolute Configuration D 2D NOESY (Spatial Proximity) C->D Conformational Analysis

Caption: Analytical workflow for the structural differentiation of positional isomers.

Experimental Methodologies

Because positional isomers possess identical molecular weights ( C12​H17​BrN2​ , MW: ~269.18 g/mol ), standard MS1 profiling is insufficient for differentiation. The following self-validating protocols are designed to unambiguously assign isomer identity based on spatial and chromatographic behavior[6][7].

Protocol 1: Conformational Analysis via 2D NOESY NMR

Nuclear Overhauser Effect Spectroscopy (NOESY) is critical for distinguishing 2-methyl vs. 3-methyl substitution and ortho vs. para bromination by measuring through-space dipole-dipole interactions (< 5 Å).

Self-Validating Logic: If the compound is the 2-methyl isomer, strong NOE cross-peaks will be observed between the piperazine methyl protons and the benzylic CH2​ protons. If it is the 3-methyl isomer, these cross-peaks will be absent.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 15-20 mg of the purified isomer in 0.6 mL of deuterated chloroform ( CDCl3​ ) or methanol- d4​ (depending on salt form). Ensure the solution is free of paramagnetic impurities.

  • Instrument Setup: Utilize a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe.

  • 1D Baseline: Acquire a standard 1H NMR spectrum to identify the benzylic protons (typically a singlet or AB quartet around δ 3.4-3.6 ppm) and the methyl doublet (around δ 1.0-1.2 ppm)[2].

  • NOESY Acquisition: Set up a 2D NOESY experiment with a mixing time ( τm​ ) of 300-500 ms. This duration is optimized for small molecules (MW < 500) to allow sufficient cross-relaxation without spin diffusion.

  • Data Processing: Apply a squared sine-bell apodization function in both dimensions. Phase the 2D spectrum to ensure diagonal peaks and cross-peaks have the same sign.

  • Interpretation:

    • 1-[(2-Bromophenyl)methyl]-2-methylpiperazine: Expect a strong NOE between the benzylic protons and the unsubstituted ortho-proton of the benzene ring, but an absence of NOE to the bromine-substituted position.

    • 1-[(4-Bromophenyl)methyl]-2-methylpiperazine: Expect symmetrical NOE cross-peaks between the benzylic protons and both ortho-protons on the benzene ring.

Protocol 2: Chromatographic Differentiation via UPLC-MS/MS

While isomers share the same precursor ion ( [M+H]+≈269.06/271.06 due to bromine isotopes), their distinct dipole moments and steric profiles result in different interactions with reverse-phase stationary phases[6][7].

Self-Validating Logic: The ortho-bromo isomer, due to its compact, sterically hindered conformation, will exhibit a different exposed hydrophobic surface area compared to the extended para-bromo isomer, leading to baseline resolution on a C18 column.

Step-by-Step Procedure:

  • Column Selection: Use an Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm). The sub-2-micron particles provide the high theoretical plates necessary for isomer resolution.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in LC-MS grade Water.

    • Solvent B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient Elution: Run a shallow gradient from 5% B to 40% B over 10 minutes at a flow rate of 0.4 mL/min. Maintain column temperature at 40°C.

  • MS/MS Tuning: Operate the mass spectrometer in positive ESI mode. Isolate the m/z 269.1 precursor.

  • Fragmentation Analysis: Apply a collision energy (CE) of 15-25 eV.

    • Diagnostic Fragments: Look for the cleavage of the N-benzyl bond. The bromobenzyl cation will appear at m/z 169.0 / 171.0. The methylpiperazine fragment will appear at m/z 99.1. While the fragments are identical across positional isomers, the ratio of fragment intensities may vary slightly due to the stability of the transition states during collision-induced dissociation (CID).

  • Validation: Spike the sample with known analytical standards of the ortho, meta, and para isomers to confirm retention time alignment.

References

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Available at:[Link]

  • Profiling Antibody Drug Conjugate Positional Isomers: A System-of-Equations Approach. Analytical Chemistry - ACS Publications. Available at:[Link]

  • Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Piperazines – Knowledge and References. Taylor & Francis. Available at:[Link]

  • Toxicity from recreational use of 1-benzylpiperazine. ResearchGate. Available at:[Link]

  • Conformational Isomers vs Positional Isomers: Bonding Patterns. Patsnap Eureka. Available at:[Link]

Sources

Safety Operating Guide

1-[(4-Bromophenyl)methyl]-2-methylpiperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine

1-[(4-Bromophenyl)methyl]-2-methylpiperazine is a specialized heterocyclic building block frequently utilized in drug discovery and medicinal chemistry. Due to its dual chemical nature—a basic, corrosive piperazine ring coupled with a halogenated benzyl group—it presents unique safety and environmental challenges. This guide provides authoritative, step-by-step operational protocols for its safe handling, spill response, and disposal, ensuring strict environmental compliance and laboratory safety.

Chemical Profile & Hazard Summary

Before handling this compound, operators must understand its physicochemical properties to properly mitigate risks.

PropertyDescription
Chemical Name 1-[(4-Bromophenyl)methyl]-2-methylpiperazine
Molecular Formula C12H17BrN2
Chemical Class Halogenated Organic Amine
Primary Hazards Corrosive (Skin/Eye), Respiratory Sensitizer, Environmental Toxin
Waste Stream Classification Halogenated Organic Waste

Hazard Assessment & Mechanistic Causality

To build a self-validating safety culture, researchers must understand why specific protocols are enforced rather than simply following rules. The hazards of this compound stem from two distinct mechanistic pathways:

  • Alkaline Corrosivity & Sensitization: The secondary amine within the 2-methylpiperazine moiety acts as a weak organic base. Upon contact with the moisture inherent in human skin or mucous membranes, it triggers localized alkaline hydrolysis of lipids (saponification) and cellular destruction, leading to severe skin burns and serious eye damage[1]. Furthermore, inhalation of aerosolized piperazine derivatives is a known cause of respiratory sensitization and asthma-like symptoms[1].

  • Halogenated Environmental Toxicity: The presence of the 4-bromobenzyl group classifies this molecule as a halogenated organic compound. If incinerated at low temperatures or disposed of improperly, halogenated organics can undergo thermal recombination to generate highly toxic, bioaccumulative brominated dioxins and furans. Consequently, these compounds require specialized high-temperature incineration, often paired with caustic scrubbing, to safely mineralize the halogens[2].

Operational Handling Protocol

To prevent exposure and ensure sample integrity, execute the following step-by-step methodology during routine laboratory manipulations:

  • Engineering Controls: Perform all weighing, dissolution, and transfer operations exclusively within a certified chemical fume hood or Class II biological safety cabinet. This prevents the inhalation of aerosolized powders or solvent vapors[3].

  • Personal Protective Equipment (PPE): Don chemical-resistant nitrile gloves (double-gloving is recommended for extended handling), a fully buttoned lab coat, and tightly fitting safety goggles with side protection[4].

  • Chemical Compatibility: Isolate the compound from strong oxidizing agents and concentrated acids. Mixing the basic piperazine core with strong acids can result in violent, exothermic acid-base reactions[3].

Proper Disposal Procedures

The disposal of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine must be meticulously managed to avoid regulatory fines and environmental contamination.

Step-by-Step Disposal Methodology:

  • Strict Waste Segregation: Classify all liquid waste containing this compound as Halogenated Organic Waste . It is critical that you do not comingle this with non-halogenated organic waste (e.g., pure acetone, ethanol, or hexanes). Mixing waste streams drastically increases disposal costs and complicates the downstream high-temperature treatment required for halogens[5][6].

  • Container Selection: Transfer the waste into a chemically compatible, heavy-duty container, such as High-Density Polyethylene (HDPE) or amber glass. Avoid metal containers, as the basic amine may cause slow, localized corrosion over time.

  • Volume Management: Fill liquid waste containers to a maximum of 75% capacity . Leaving 25% headspace is a mandatory logistical step that allows for the thermal expansion of liquids and the safe accumulation of headspace vapors, preventing pressure-induced container rupture during transport[7].

  • Compliant Labeling: Affix a standardized hazardous waste tag immediately upon adding the first drop of waste. Explicitly write "1-[(4-Bromophenyl)methyl]-2-methylpiperazine" and check the hazard boxes for "Toxic", "Corrosive", and "Halogenated".

  • Solid Waste & Consumables: Empty reagent bottles, contaminated pipette tips, and weighing boats that contacted the chemical cannot be discarded in the municipal trash. By EPA definition, containers holding acutely toxic or corrosive residues must be collected in puncture-proof, tightly sealed bins and managed strictly as solid hazardous waste[5].

Spill Response Protocol

In the event of an accidental release, immediate and calculated action is required to prevent respiratory exposure and surface contamination.

Step-by-Step Spill Mitigation:

  • Isolation: Immediately clear the area of unprotected personnel. If the spill occurs outside a fume hood, ensure the room's exhaust ventilation is operating at maximum capacity to clear airborne particulates[3].

  • Containment & Absorption: For liquid solutions, surround and cover the spill with an inert, non-combustible absorbent material (e.g., sand or vermiculite)[1]. Do not use sawdust or paper towels, as the organic base may react with combustible materials.

  • Collection: If the pure powder is spilled, avoid dry sweeping which generates hazardous dust. Instead, carefully collect the solid using non-sparking tools or a HEPA-filtered vacuum designed for hazardous materials. Place all collected material into a heavy-duty hazardous waste bag[3].

  • Decontamination: Wash the affected surface thoroughly with water and a mild detergent. Retain all contaminated washing water and absorbent materials, disposing of them in the Halogenated Organic Waste stream[4].

Waste Segregation and Disposal Workflow

DisposalWorkflow A 1-[(4-Bromophenyl)methyl] -2-methylpiperazine Waste B Assess Waste Matrix (Solid/Liquid) A->B C Liquid Solution (e.g., DCM/MeOH) B->C D Solid Residue (Vials, PPE) B->D E Halogenated Organic Waste Stream C->E D->E F Package in HDPE/Glass (<75% Fill Volume) E->F G EPA-Compliant High-Temp Incineration F->G

Workflow for the segregation, packaging, and disposal of halogenated piperazine waste.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.